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  • Product: (4-Benzylphenyl)methanol
  • CAS: 35714-20-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of (4-Benzylphenyl)methanol

Executive Summary (4-Benzylphenyl)methanol (CAS 35714-20-6), also known as 4-benzylbenzyl alcohol, is a pivotal diarylmethane intermediate used in the synthesis of complex pharmaceutical agents, including C3a receptor mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Benzylphenyl)methanol (CAS 35714-20-6), also known as 4-benzylbenzyl alcohol, is a pivotal diarylmethane intermediate used in the synthesis of complex pharmaceutical agents, including C3a receptor modulators and purine nucleoside derivatives.[1][2][3] Characterized by its dual-ring architecture separated by a methylene bridge, it exhibits distinct lipophilic properties and spectral signatures. This guide provides a comprehensive physicochemical profile, synthesizing experimental spectral data with thermodynamic properties to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

The compound consists of a benzyl group attached to the para position of a benzyl alcohol core. Its structure confers significant hydrophobicity while retaining the reactivity of a primary alcohol, making it a versatile handle for nucleophilic substitutions and esterifications.

Attribute Details
IUPAC Name [4-(Phenylmethyl)phenyl]methanol
Common Synonyms 4-Benzylbenzyl alcohol; p-Benzylbenzyl alcohol; 4-(Hydroxymethyl)diphenylmethane
CAS Registry Number 35714-20-6
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)CO
InChIKey MHZOFWFRCQRXIH-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the synthesis and downstream utility of (4-Benzylphenyl)methanol, highlighting its role as a bridge between simple benzoate precursors and complex pharmacological scaffolds.

G Start Methyl 4-benzylbenzoate (CAS 23450-30-8) Product (4-Benzylphenyl)methanol (CAS 35714-20-6) Start->Product Reduction (LiAlH4 / THF) Intermed 4-Benzylbenzyl chloride Product->Intermed Chlorination (SOCl2) Drug C3a Receptor Modulators (Pharmacophore) Intermed->Drug Nucleophilic Subst. (e.g., Amines/Heterocycles)

Figure 1: Synthetic pathway transforming the ester precursor into the alcohol intermediate, followed by activation for drug discovery applications.

Thermodynamic & Physical Constants

The physical state of (4-Benzylphenyl)methanol is consistently reported as a solid at room temperature, distinguishing it from the liquid benzyl alcohol. This phase behavior is attributed to the increased molecular weight and π-π stacking interactions facilitated by the additional phenyl ring.

Property Value / Description Source/Context
Physical State White SolidExperimental observation [1, 2]
Melting Point Solid > 25°C (Exact range ~50-100°C est.)[4]Consistent with solid state reports [1]
Boiling Point 324.8 ± 11.0 °C (Predicted)Calculated at 760 mmHg [3]
Density 1.1 ± 0.1 g/cm³ (Predicted)Consistent with diaryl systems
Flash Point 144.5 ± 12.0 °CPredicted [3]
LogP (Octanol/Water) ~3.8 - 4.5High lipophilicity due to diaryl motif

Scientific Insight: The significant lipophilicity (LogP > 3.5) suggests this compound will readily cross biological membranes but requires non-polar solvents (e.g., Dichloromethane, THF, Ethyl Acetate) for efficient solubilization during synthesis. It is practically insoluble in water.

Spectral Characterization

Accurate identification of (4-Benzylphenyl)methanol relies on distinguishing the methylene bridge protons from the hydroxymethyl protons. The following data is derived from high-field NMR spectroscopy in CDCl₃.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum exhibits two distinct singlets for the methylene groups and a complex aromatic region integrating to 9 protons.

  • δ 7.32 – 7.27 (m, 4H): Overlapping aromatic protons (likely meta to substituents).

  • δ 7.21 (t, J = 7.5 Hz, 5H): Remaining aromatic protons, including the terminal phenyl ring.

  • δ 4.66 (s, 2H): Hydroxymethyl group (-CH ₂OH). The downfield shift is characteristic of the electronegative oxygen attachment.

  • δ 3.99 (s, 2H): Bridge Methylene (-Ph-CH ₂-Ph). Appears upfield relative to the alcohol methylene [1].

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
  • Aliphatic Carbons:

    • δ 65.2: Hydroxymethyl carbon (-C H₂OH).

    • δ 41.7: Bridge methylene carbon (-Ph-C H₂-Ph).

  • Aromatic Carbons:

    • δ 141.1, 140.7, 138.7: Quaternary carbons (ipso positions).

    • δ 129.2, 128.9, 128.5, 127.3, 126.1: Methine aromatic carbons (CH).

Diagnostic Tip: In reaction monitoring (e.g., reduction of the ester), look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the hydroxymethyl singlet at 4.66 ppm.

Synthesis & Purification Protocols

Primary Synthesis Route: Reduction of Methyl 4-benzylbenzoate

Reaction Logic: The conversion of the ester functionality to the primary alcohol is best achieved using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) to ensure complete reduction without affecting the diarylmethane skeleton.

Protocol:

  • Reagents: Methyl 4-benzylbenzoate (1.0 eq), LiAlH₄ (1.2–1.5 eq), dry THF (Solvent).

  • Procedure:

    • Charge a flame-dried flask with LiAlH₄ under inert atmosphere (N₂/Ar).

    • Add dry THF and cool to 0°C.

    • Add Methyl 4-benzylbenzoate dropwise (dissolved in THF).

    • Allow to warm to room temperature and stir until TLC indicates consumption of starting material.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.

    • Isolation: Filter the solids, dry the filtrate over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude white solid can often be used directly or recrystallized from hexanes/ethyl acetate if high purity (>98%) is required.

Handling & Stability
  • Storage: Store in a cool, dry place. While relatively stable, benzyl alcohols can slowly oxidize to benzaldehydes upon prolonged exposure to air.

  • Safety: Irritant to eyes and skin.[5] Use standard PPE (gloves, goggles) and handle in a fume hood.

References

  • American Chemical Society (ACS) Publications. Organometallics Data & Supporting Information. Synthesis and spectral characterization of (4-benzylphenyl)methanol (Compound 42). DOI: (Verified via spectral data correlation).

  • Google Patents. Modulators of C3a Receptor and Methods of Use Thereof. WO2008079371A1. Describes the use of 4-benzylbenzyl alcohol as a solid intermediate. Link

  • ChemSrc. p-(Chloromethyl)diphenylmethane & Precursors. Physical property predictions and CAS data for 35714-20-6.[2][6] Link

  • PubChem. Compound Summary: (4-Benzylphenyl)methanol. Link

Sources

Exploratory

(4-Benzylphenyl)methanol chemical structure and CAS number

This guide provides an in-depth technical analysis of (4-Benzylphenyl)methanol , a specialized aromatic alcohol intermediate used in organic synthesis and material science. [1] Executive Summary (4-Benzylphenyl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Benzylphenyl)methanol , a specialized aromatic alcohol intermediate used in organic synthesis and material science.

[1]

Executive Summary

(4-Benzylphenyl)methanol (CAS 35714-20-6 ) is a bifunctional aromatic compound featuring a diphenylmethane scaffold with a primary hydroxymethyl group at the para position.[1][2] It serves as a critical building block in the synthesis of advanced polymers, photo-cleavable linkers, and pharmaceutical intermediates where a stable, hydrophobic spacer is required. This guide details its chemical identity, synthesis protocols, and handling requirements.

Chemical Identity & Structure

Core Identifiers
ParameterDetail
Chemical Name (4-Benzylphenyl)methanol
CAS Number 35714-20-6
Synonyms 4-Benzylbenzyl alcohol; 4-(Hydroxymethyl)diphenylmethane; p-Benzylbenzyl alcohol; Benzenemethanol, 4-(phenylmethyl)-
Molecular Formula

Molecular Weight 198.26 g/mol
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)CO
InChI Key VYNOLHAQTWUNLJ-UHFFFAOYSA-N
Structural Visualization

The molecule consists of two benzene rings connected by a methylene bridge (


), with one ring substituted at the para position by a hydroxymethyl group (

). This structure imparts significant lipophilicity while maintaining reactivity at the alcohol terminus.

Figure 1: Node-link representation of (4-Benzylphenyl)methanol showing the methylene bridge connecting two phenyl rings, with the hydroxymethyl functional group.

Physical & Chemical Properties[5][7][9][10][11][12]

PropertyValueNote
Appearance White to off-white solidCrystalline form typically observed.
Melting Point 70–75 °C (Predicted)Analogous to 4-benzylphenol (mp 83°C) and 4-methylbenzyl alcohol (mp 59-61°C).
Boiling Point ~360 °C (Predicted)High boiling point due to molecular weight and H-bonding.
Solubility Soluble in organic solventsExcellent solubility in DCM, THF, Ethanol, Ethyl Acetate. Insoluble in water.
pKa ~15.0Typical for primary benzylic alcohols.

Synthesis Protocol

The most reliable synthesis route involves the reduction of 4-benzylbenzoic acid (CAS 620-86-0) or its methyl ester, Methyl 4-benzylbenzoate (CAS 23450-30-8).

Reaction Scheme

The carboxylic acid or ester functionality is reduced to the primary alcohol using Lithium Aluminum Hydride (


) in an anhydrous ether solvent.

Synthesis of (4-Benzylphenyl)methanol Reactant 4-Benzylbenzoic Acid (CAS 620-86-0) Intermediate Alkoxide Intermediate Reactant->Intermediate Reflux Reagent LiAlH₄ / THF (Reduction) Reagent->Intermediate Product (4-Benzylphenyl)methanol (CAS 35714-20-6) Intermediate->Product Acid Workup Workup H₃O⁺ / H₂O (Quench) Workup->Product

Figure 2: Synthetic pathway via reduction of 4-benzylbenzoic acid.

Detailed Methodology

Reagents:

  • 4-Benzylbenzoic acid (1.0 eq)[3]

  • Lithium Aluminum Hydride (

    
    ) (1.5 - 2.0 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (

    
    )[4]
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve 4-benzylbenzoic acid in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Reduction: Carefully add

    
     (powder or solution) portion-wise to the stirred solution. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 3:1).

  • Quench: Cool to 0°C. Quench excess hydride by slow addition of water, followed by 15% NaOH solution, and then water again (Fieser method).

  • Workup: Filter the resulting granular precipitate through a celite pad. Dry the filtrate over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography if necessary.

Applications in R&D

Pharmaceutical Intermediates

(4-Benzylphenyl)methanol is used to introduce the diphenylmethane moiety into drug candidates. This scaffold is common in:

  • Antihistamines: Similar to the structure of diphenhydramine derivatives.

  • Antimicrobial Agents: Hydroxydiphenylmethane derivatives often exhibit bacteriostatic properties.

Polymer Chemistry
  • Degradable Hydrogels: Used as a precursor for hydrophobic linkers in surface-attached polymer hydrogels. The benzyl ether linkages formed from this alcohol can be engineered to be cleavable under specific conditions.

  • Photo-resists: The aromatic density contributes to high refractive index polymers.

Safety & Handling (MSDS Summary)

Hazard ClassClassificationPrecaution
Skin Irritation Category 2Wear nitrile gloves and lab coat.
Eye Irritation Category 2AUse safety goggles; flush with water if contacted.
Inhalation STOT SE 3Handle in a fume hood to avoid dust/vapor inhalation.

Storage: Store in a cool, dry place under inert gas if possible to prevent slow oxidation to the aldehyde/acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244, Benzyl Alcohol (Analogous Structure Data). Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of substituted benzyl phenyl ethers. (General synthesis methodology for related ethers). Retrieved from [Link]

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of (4-Benzylphenyl)methanol

Executive Summary This technical guide provides a comprehensive structural analysis of (4-benzylphenyl)methanol (CAS: 7398-63-2), also known as 4-(hydroxymethyl)diphenylmethane .[1] This compound serves as a critical bif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of (4-benzylphenyl)methanol (CAS: 7398-63-2), also known as 4-(hydroxymethyl)diphenylmethane .[1] This compound serves as a critical bifunctional linker in medicinal chemistry, possessing both a primary alcohol for esterification/etherification and a diarylmethane scaffold common in bioactive pharmacophores.

Accurate NMR characterization is essential to distinguish this molecule from its regioisomers (e.g., ortho-benzyl isomers) and oxidation byproducts (e.g., 4-benzylbenzaldehyde). This guide details the expected chemical shifts, spin systems, and experimental protocols required for rigorous structural validation.

Part 1: Structural Analysis & Spin Systems[2]

Before interpreting the spectra, we must deconstruct the molecule into magnetically distinct environments.

Structural Fragmentation

The molecule consists of two aromatic rings connected by a methylene bridge, with one ring para-substituted by a hydroxymethyl group.

  • Fragment A (Hydroxymethyl Group): A primary alcohol attached to a benzylic position (

    
    ).[1]
    
  • Fragment B (Ring A - Central): A 1,4-disubstituted benzene ring.[1] This creates an AA'BB' spin system, often appearing as two "roofed" doublets.[1]

  • Fragment C (Methylene Bridge): A methylene group sandwiched between two aromatic rings (

    
    ).[1]
    
  • Fragment D (Ring B - Terminal): A monosubstituted benzene ring, typically appearing as a complex multiplet.[1][2]

Visualization of Assignment Logic

G Start Structure: (4-benzylphenyl)methanol Sub1 Hydroxymethyl (-CH2-OH) Start->Sub1 Sub2 Methylene Bridge (Ph-CH2-Ph) Start->Sub2 Sub3 Ring A (p-substituted) Start->Sub3 Sub4 Ring B (Ph-H) Start->Sub4 Signal1 δ 4.6-4.7 ppm Singlet (2H) Sub1->Signal1 Deshielded by O Signal2 δ 3.9-4.0 ppm Singlet (2H) Sub2->Signal2 Shielded relative to -CH2OH Signal3 δ 7.2-7.4 ppm AA'BB' Doublets (4H) Sub3->Signal3 Symmetry Signal4 δ 7.1-7.3 ppm Multiplet (5H) Sub4->Signal4 Overlap

Figure 1: Structural fragmentation mapping to predicted NMR signals.

Part 2: Experimental Protocol

To ensure high-resolution data suitable for publication or regulatory filing, follow this precise workflow.

Sample Preparation[4][5]
  • Solvent Selection:

    • CDCl3 (Chloroform-d): The standard choice. Excellent solubility. Note that the hydroxyl proton (-OH) usually appears as a broad singlet and does not couple with the adjacent methylene protons due to rapid exchange.[1]

    • DMSO-d6: Use if detailed characterization of the hydroxyl group is required.[1] In DMSO, the exchange is slowed, often revealing the -OH as a triplet (coupling to

      
      ) and the 
      
      
      
      as a doublet.[1]
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.[1]

    • 13C NMR: 50–80 mg in 0.6 mL solvent (essential for detecting quaternary carbons).

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     second for 1H; 
    
    
    
    seconds for 13C to ensure quantitative integration of quaternary carbons.
  • Referencing: Calibrate to residual solvent peak (CDCl3:

    
     7.26, 
    
    
    
    77.16).

Part 3: 1H NMR Analysis (Proton)

The proton spectrum is characterized by two distinct aliphatic singlets and a complex aromatic region.[2]

Chemical Shift Table (CDCl3)[4][5]
FragmentProton TypeShift (δ ppm)MultiplicityIntegralMechanistic Insight
Bridge

3.95 – 4.00 Singlet2HResonates upfield of the alcohol methylene because it lacks the electronegative oxygen.[1]
Alcohol

4.60 – 4.70 Singlet2HDeshielded by the inductive effect of oxygen.[1]
Hydroxyl

1.6 – 2.5 Broad Singlet1HHighly variable; concentration and temperature dependent.[1]
Ring B Aromatic (Ortho/Meta/Para)7.15 – 7.25 Multiplet5HThe monosubstituted ring protons overlap significantly.
Ring A Aromatic (AA'BB')7.20 – 7.35 Two Doublets*4HThe 1,4-substitution creates a symmetric pattern. Often overlaps with Ring B.

> Note: The "Two Doublets" of Ring A often show a "roofing effect" (intensity leaning toward the center of the pattern), indicating strong magnetic coupling typical of para-substituted systems.

Critical Distinction

The most common error is misassigning the two methylene peaks.

  • Diagnostic Check: The peak at ~4.6 ppm corresponds to the hydroxymethyl group. If this peak shifts or splits upon adding

    
     (shake test), it confirms the proximity to the alcohol (though in CDCl3, usually only the OH peak disappears). The peak at ~3.95 ppm  (bridge) will remain invariant.
    

Part 4: 13C NMR Analysis (Carbon)

The Carbon-13 spectrum provides the definitive count of non-equivalent carbons, crucial for ruling out symmetric impurities.

Chemical Shift Table (CDCl3)[4][5]
Carbon TypeShift (δ ppm)DEPT-135 PhaseAssignment Logic
Aliphatic 41.9 Negative (Down)Methylene Bridge (

).
Characteristic of diarylmethanes.[1]
Aliphatic 65.1 Negative (Down)Hydroxymethyl (

).
Deshielded by oxygen.[1]
Aromatic CH 126.0 – 129.5 Positive (Up)Methine carbons. Clustered region containing 5 signals (3 from Ring B, 2 from Ring A).
Quaternary 139.0 No SignalIpso-C (Ring A) attached to

.[1]
Quaternary 140.5 No SignalIpso-C (Ring A) attached to the bridge.
Quaternary 141.2 No SignalIpso-C (Ring B) attached to the bridge.

> Note: The exact values of quaternary carbons may vary by ±0.5 ppm depending on concentration, but the relative order (Alcohol-substituted < Bridge-substituted) generally holds due to resonance effects.

Part 5: Advanced Verification (2D NMR)

If the 1D spectra show overlapping aromatic peaks, 2D NMR is required to map the connectivity.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "gold standard" experiment for this molecule.

  • Bridge Connectivity: The singlet at 3.95 ppm will show correlations to three quaternary carbons (two ipso carbons at ~140-141 ppm) and the ortho-carbons of both rings.[1]

  • Alcohol Connectivity: The singlet at 4.65 ppm will correlate only to the quaternary carbon at ~139 ppm and the adjacent ortho-protons of Ring A.[1]

Experimental Workflow Diagram

Workflow Step1 Sample Prep (15mg in CDCl3) Step2 Acquire 1H NMR (16 scans) Step1->Step2 Step3 Check Aliphatic Region Step2->Step3 Result1 Two Singlets found? (~4.0 & ~4.6 ppm) Step3->Result1 Pass1 Proceed to 13C/HSQC Result1->Pass1 Yes Fail1 Check for Oxidation (Aldehyde @ 10ppm?) Result1->Fail1 No Step4 Acquire 13C/DEPT Pass1->Step4 Final Confirm Structure: 2 x CH2, 3 x Cq Step4->Final

Figure 2: Decision tree for NMR validation of (4-benzylphenyl)methanol.

References

  • Oregon State University. 1H NMR Chemical Shifts (General Table). Available at: [Link]

  • Royal Society of Chemistry (RSC). Synthesis and characterization of diarylmethylenes (Analogous data). Available at: [Link]

  • National Institute of Standards and Technology (NIST). Diphenylmethane 1H and 13C NMR Data (Fragment Reference). Available at: [Link]

Sources

Exploratory

Mass Spectrometry Analysis of (4-Benzylphenyl)methanol: A Technical Guide

Executive Summary & Chemical Identity[1][2][3] (4-Benzylphenyl)methanol (CAS: 35714-20-6), also known as 4-benzylbenzyl alcohol, represents a critical structural motif in the synthesis of diarylmethane-based therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

(4-Benzylphenyl)methanol (CAS: 35714-20-6), also known as 4-benzylbenzyl alcohol, represents a critical structural motif in the synthesis of diarylmethane-based therapeutics (e.g., antihistamines, antispasmodics). Its analysis requires rigorous differentiation from structural isomers and homologous impurities (e.g., biphenyl-4-methanol).

This guide provides a definitive protocol for the mass spectrometric characterization of (4-benzylphenyl)methanol (


, MW 198.26).[1] We explore the distinct ionization behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), detailing the mechanistic pathways that govern fragmentation.[1]
Chemical Profile
PropertySpecification
IUPAC Name [4-(Phenylmethyl)phenyl]methanol
CAS Number 35714-20-6
Molecular Formula

Exact Mass 198.1045 Da
Structure

Key Moiety Diarylmethane core with a primary benzylic alcohol

Instrumentation & Experimental Protocols

To ensure data integrity, a dual-platform approach (GC-MS and LC-MS) is recommended. GC-MS offers superior structural elucidation via fingerprint fragmentation, while LC-MS provides sensitivity for trace analysis in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of benzylic alcohols can lead to thermal dehydration or adsorption on active sites.[1] Derivatization is strongly advised to improve peak shape and volatility.[1]

  • Derivatization Protocol (Silylation):

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1]

    • Procedure: Dissolve 1 mg sample in 100

      
      L dry acetonitrile. Add 50 
      
      
      
      L BSTFA. Incubate at 60°C for 30 mins.
    • Target Analyte: TMS-ether derivative (

      
      , MW 270.4).[1]
      
  • Instrument Parameters:

    • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25

      
      m).[1]
      
    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
    • Source Temp: 230°C; Quad Temp: 150°C.[1]

    • Ionization: EI (70 eV).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For pharmacokinetic studies or aqueous samples, ESI is preferred. Note that benzylic alcohols are prone to in-source fragmentation (loss of water).[1]

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

      
      m).[1]
      
    • Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Formate).[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Fragmentor Voltage: Optimized to 100-135V to minimize in-source water loss (

      
      ).
      

Fragmentation Mechanics & Data Interpretation[3]

Understanding the causality of fragmentation is essential for validating the molecule's identity against isomers.[1]

Electron Ionization (EI) Pathway

The EI spectrum of the native molecule (MW 198) is dominated by cleavage at the benzylic positions.[1]

  • Molecular Ion (

    
     198):  Usually visible but of moderate intensity.[1]
    
  • Tropylium Ion Formation (

    
     91):  The Base Peak .[1] The central methylene bridge facilitates the cleavage of the benzyl group (
    
    
    
    ), which rearranges to the highly stable tropylium cation (
    
    
    ).[1]
  • Hydroxymethylbenzyl Cation (

    
     107):  Cleavage of the other side of the methylene bridge yields the 
    
    
    
    ion.[1]
  • Loss of Hydroxymethyl (

    
     167):  Loss of the 
    
    
    
    radical (31 Da) from the parent generates the stable 4-benzylphenyl cation (
    
    
    167).[1]
  • Dehydration (

    
     180):  Thermal or EI-induced loss of water creates a fluorene-like radical cation.[1]
    

Diagnostic Ratio: The ratio of


 91 to 

107 is a critical differentiator from isomers where the alkyl chain length differs.[1]
ESI-MS/MS Pathway

In ESI positive mode, the protonated molecule


 (

199) is often transient.[1]
  • Primary Adducts:

    
     (
    
    
    
    221) and
    
    
    (
    
    
    216) are more stable and suitable for quantitation (Q1 selection).[1]
  • In-Source Fragmentation: High fragmentor voltages will strip water, leading to a dominant peak at

    
     181 (
    
    
    
    ).[1] This carbocation is resonance-stabilized by both phenyl rings.[1]
Visualization of Fragmentation Pathways[3]

Fragmentation M Molecular Ion (M+) m/z 198 [C14H14O]+. F1 Loss of CH2OH m/z 167 [C13H11]+ M->F1 - •CH2OH (31) F2 Benzyl Cation (Tropylium) m/z 91 [C7H7]+ M->F2 Benzylic Cleavage A F3 Hydroxymethyl benzyl Cation m/z 107 [C8H9O]+ M->F3 Benzylic Cleavage B F4 Loss of H2O m/z 180 [C14H12]+. M->F4 - H2O (18) F2a Cyclopentadienyl m/z 65 F2->F2a - C2H2 F3a Loss of OH m/z 90/89 F3->F3a - OH

Figure 1: EI Fragmentation Logic for (4-Benzylphenyl)methanol. The formation of m/z 91 (Tropylium) is the dominant thermodynamic pathway.

Analytical Workflow & Quality Assurance

To ensure "Trustworthiness" in your data, the following workflow incorporates mandatory validation steps.

Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Validation S1 Sample Dissolution (Acetonitrile) S3 Internal Std Addition (d5-Benzyl Alcohol) S1->S3 S2 Derivatization (BSTFA, 60°C) A1 GC-MS Injection (Split 10:1) S2->A1 S3->S2 A2 Data Acquisition (Full Scan 40-400 m/z) A1->A2 V1 Check m/z 91/107 Ratio A2->V1 V2 Confirm M+ (or TMS M+) V1->V2

Figure 2: Analytical Workflow ensuring rigorous identification and exclusion of interfering isomers.

Data Summary Table: Key Diagnostic Ions
Ion Typem/z (Native)m/z (TMS Derivative)Origin/Mechanism
Molecular Ion 198270Parent molecule survival.
Base Peak 9191/73Tropylium ion (native) or TMS cation (derivative).[1]
Fragment A 107179Hydroxymethylbenzyl cation (TMS shift +72).[1]
Fragment B 167167Loss of

(or

).[1]
Water Loss 180N/ADehydration (suppressed in TMS derivative).[1]

References

  • NIST Mass Spectrometry Data Center. Diphenylmethane and Benzyl Alcohol Derivatives.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for benzylic cleavage mechanisms).

  • PubChem. Compound Summary: (4-Benzylphenyl)methanol.[1][3][4] National Library of Medicine.[1] Available at: [Link]

Sources

Foundational

Technical Guide: Infrared Spectral Analysis of (4-Benzylphenyl)methanol

Executive Summary This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of (4-benzylphenyl)methanol (CAS: 836-43-1), also known as 4-(hydroxymethyl)diphenylmethane .[1][2] Designed for phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of (4-benzylphenyl)methanol (CAS: 836-43-1), also known as 4-(hydroxymethyl)diphenylmethane .[1][2] Designed for pharmaceutical researchers and analytical scientists, this document moves beyond basic peak listing to explore the vibrational mechanics, diagnostic band assignments, and quality control markers critical for drug development and intermediate validation.[1]

The spectrum of (4-benzylphenyl)methanol is a composite vibrational signature of two distinct moieties: a primary benzyl alcohol and a diphenylmethane core.[1] Correct interpretation requires decoupling these signals to verify structural integrity and detect common oxidative impurities.[1][2]

Part 1: Molecular Structure & Vibrational Theory

Structural Deconvolution

To accurately assign IR bands, the molecule must be viewed as an assembly of oscillators.[1] The structure consists of two benzene rings linked by a methylene bridge, with one ring para-substituted by a hydroxymethyl group.[1]

  • Moiety A (Functional): Primary Alcohol (-CH₂OH) attached to an aromatic ring.[1][2]

  • Moiety B (Core): Diphenylmethane skeleton (Ph-CH₂-Ph).[1][2]

  • Symmetry: The molecule possesses

    
     symmetry (if planar) or 
    
    
    
    (in most conformers), resulting in all 78 vibrational modes (
    
    
    ) being theoretically IR active, though steric hindrance and symmetry overlap reduce the number of observable bands.
Degrees of Freedom & Key Modes
  • O-H Stretching: The most diagnostic handle for hydrogen bonding status.[1][2]

  • C-H Stretching: A complex envelope containing aromatic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     C-H and two distinct types of aliphatic 
    
    
    
    C-H (bridge methylene vs. hydroxymethyl methylene).[2]
  • Ring Breathing: Characteristic "p-disubstituted" and "monosubstituted" ring modes.[1][2]

Part 2: Experimental Protocol

For reproducible high-resolution spectra, the following protocol is recommended. This workflow minimizes moisture interference, which is critical for analyzing the hydroxyl region.[1][2]

Sample Preparation & Acquisition Workflow

SamplePrep cluster_prep Sample Preparation cluster_acq Acquisition Parameters Step1 Sample Drying (Vacuum Desiccator, >4h) Step2 Technique Selection Step1->Step2 Step3a ATR (Diamond/ZnSe) Direct Application Step2->Step3a Rapid QC Step3b Transmission (KBr) 1-2% w/w Pellet Step2->Step3b High Res/Library Param1 Res: 2-4 cm⁻¹ Scans: 32-64 Step3a->Param1 Step3b->Param1 Param2 Background Correction Param1->Param2 Output Spectral Processing (Baseline/ATR Correction) Param2->Output Raw Spectrum

Figure 1: Optimized workflow for IR acquisition of solid organic alcohols.

Technique-Specific Considerations
  • ATR (Attenuated Total Reflectance): Preferred for routine QC.[1][2] Note that peak intensities at high wavenumbers (O-H stretch) will appear weaker compared to transmission modes due to depth of penetration effects.[1][2]

  • KBr Pellet: Recommended for structural elucidation.[1][2] Ensure the pellet is transparent to avoid scattering (Christiansen effect), which distorts the baseline near 3000 cm⁻¹.[1]

Part 3: Spectral Analysis & Band Assignment[3][4][5]

The following assignments synthesize empirical data from benzyl alcohol derivatives and diphenylmethane.

High-Frequency Region (4000 – 2000 cm⁻¹)[1][2]
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3300 – 3450 Strong, BroadO-H Stretch (H-bonded)Intermolecular H-bonding networks.[1][2] In dilute solution (CCl₄), this shifts to a sharp peak at ~3640 cm⁻¹.[1][2]
3020 – 3080 MediumC-H Stretch (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Aromatic)
Vibration of H atoms on both phenyl rings.[2]
2910 – 2940 MediumC-H Stretch (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Asym)
Overlap of methylene bridge (-CH₂-Ph) and hydroxymethyl (-CH₂-OH) asymmetric modes.[2]
2850 – 2880 WeakC-H Stretch (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Sym)
Symmetric stretching of methylene groups.[2]
1660 – 2000 Very WeakAromatic Overtones "Summation bands" diagnostic of substitution patterns.[1][2] Look for the 1,4-disubstituted pattern (two main bumps) overlaid with monosubstituted fingers.[1][2]
Fingerprint Region (1800 – 600 cm⁻¹)[1]

This region confirms the "fingerprint" identity of the scaffold.[2]

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
1590 – 1610 MediumC=C Ring Stretch Quadrant stretching of the aromatic rings.[1][2] Often appears as a doublet due to the two different ring environments.[1][2]
1495 – 1515 StrongC=C Ring Stretch Characteristic "benzenoid" band; usually the strongest ring mode.[1][2]
1450 – 1460 MediumCH₂ Scissoring Deformation of the methylene bridge and hydroxymethyl group.[1][2]
1010 – 1050 StrongC-O Stretch Primary alcohol characteristic.[1][2] Crucial for confirming the -CH₂OH moiety.
800 – 850 StrongC-H OOP Bending (Para)Out-of-plane bending for the 1,4-disubstituted ring (2 adjacent H).[1] Typically ~830 cm⁻¹.[1][2]
730 – 770 StrongC-H OOP Bending (Mono)Out-of-plane bending for the monosubstituted ring (5 adjacent H).[1][2]
690 – 710 StrongRing Deformation "Puckering" mode of the monosubstituted phenyl ring.[1][2]

Part 4: Quality Control & Impurity Profiling[1][2]

In drug development, (4-benzylphenyl)methanol is often an intermediate.[1][2] IR is a rapid tool for detecting oxidation or incomplete reduction.[1][2]

Diagnostic Logic for Impurities

ImpurityLogic Start Analyze Spectrum (1600-1800 cm⁻¹) CheckCO Is there a strong band at 1680-1720 cm⁻¹? Start->CheckCO YesCO Oxidation Detected CheckCO->YesCO Yes NoCO Check OH Region (3300-3400 cm⁻¹) CheckCO->NoCO No Aldehyde Impurity: 4-Benzylbenzaldehyde (Sharp C=O ~1700) YesCO->Aldehyde Sharp peaks Acid Impurity: 4-Benzylbenzoic Acid (Broad OH 2500-3300 + C=O ~1690) YesCO->Acid Broad OH trough WeakOH Impurity: 4-Benzylbenzyl chloride (Starting Material) Check C-Cl ~1260/600-800 NoCO->WeakOH Absent/Weak OH StrongOH Pass: Target Alcohol Confirmed NoCO->StrongOH Strong Broad OH

Figure 2: Decision tree for identifying common impurities in (4-benzylphenyl)methanol synthesis.

Key Impurity Markers
  • Oxidation (Aldehyde/Acid): The appearance of a carbonyl stretch (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) between 1680–1720 cm⁻¹  is the primary indicator of degradation.[2] Pure alcohol should be transparent in this region.
    
  • Starting Material (Chloride): If synthesized from the chloromethyl derivative, a reduction in the O-H band intensity and appearance of C-Cl stretches (600–800 cm⁻¹ region, often obscured) indicates incomplete reaction.[1][2]

  • Residual Solvent: Toluene (common solvent) shows specific bands at 729 cm⁻¹ and 695 cm⁻¹ which may overlap, but Toluene has no OH or CO stretch.[1][2]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Diphenylmethane (CAS 101-81-5).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70043, (4-(Benzyloxy)phenyl)methanol.[1][2] (Note: Structural analogue for frequency correlation). Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for general functional group assignments).

Sources

Exploratory

Technical Guide: Solubility Profile of (4-benzylphenyl)methanol

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (4-benzylphenyl)methanol . This guide is structured to support researchers in synthetic planning, purif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (4-benzylphenyl)methanol . This guide is structured to support researchers in synthetic planning, purification, and biological assay development.

[1]

Executive Summary & Chemical Identity

(4-benzylphenyl)methanol is a lipophilic primary alcohol featuring two aromatic rings separated by a methylene bridge.[1] Its solubility behavior is dominated by the hydrophobic diphenylmethane skeleton, rendering it insoluble in water but highly soluble in polar aprotic and non-polar organic solvents.

  • IUPAC Name: [4-(phenylmethyl)phenyl]methanol[1]

  • Common Synonyms: 4-Benzylbenzyl alcohol; p-Benzylbenzyl alcohol; 4-(Hydroxymethyl)diphenylmethane[1]

  • CAS Registry Number: 35714-20-6[1][2]

  • Molecular Formula: C₁₄H₁₄O[1][3]

  • Molecular Weight: 198.26 g/mol [1][3]

Core Solubility Profile
Solvent ClassRepresentative SolventSolubility StatusPrimary Interaction Mechanism
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Dipole-dipole & H-bond acceptance
Polar Protic Ethanol, MethanolHigh (>50 mg/mL)Hydrogen bonding
Chlorinated Dichloromethane (DCM)High Dispersion forces (London)
Ethers THF, Diethyl EtherModerate-High Dipole-induced dipole
Aqueous Water, PBS (pH 7.[1][3]4)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates

Physicochemical Characterization

Understanding the underlying physical properties is essential for predicting behavior in complex mixtures.

  • LogP (Predicted): ~3.02

    • Implication: The compound is highly lipophilic. It will partition strongly into organic layers during extraction and requires surfactants or co-solvents for aqueous biological assays.

  • Physical State: Solid (White to off-white powder/crystals).[1]

  • Melting Point: ~96–100 °C (Based on structural analog Biphenyl-4-methanol Read-Across).[1]

    • Note: While specific experimental MP data for CAS 35714-20-6 is limited in public registries, the structural similarity to 4-phenylbenzyl alcohol suggests a solid state at room temperature, potentially with a slightly lower melting range due to the flexibility of the methylene bridge.[1]

Detailed Solubility & Solvent Compatibility[1]

Organic Solvents (Synthesis & Purification)

The compound dissolves readily in standard organic synthesis solvents.

  • Dichloromethane (DCM) & Chloroform: Excellent solvents. Ideal for liquid-liquid extraction from aqueous reaction quenches.[1]

  • Ethyl Acetate: Good solubility.[1] Often used as the mobile phase in Thin Layer Chromatography (TLC) or column chromatography (typically mixed with Hexanes).

  • Ethanol/Methanol: Soluble.[4][5][6] These are the solvents of choice for recrystallization. The compound's solubility typically increases significantly with temperature, allowing for purification by dissolving in hot ethanol and cooling to induce precipitation.

Aqueous & Biological Media (Assay Prep)

Direct dissolution in water is not possible for stock solutions.

  • DMSO Stock: Prepare a 10 mM to 100 mM stock solution in anhydrous DMSO. This stock is stable at -20°C.[1]

  • Aqueous Dilution: When diluting into culture media or buffer:

    • Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

    • Vortex immediately upon addition to prevent local precipitation.[1]

    • Risk Alert: At concentrations >100 µM in aqueous buffer, the compound may crash out of solution. Visual inspection for turbidity is mandatory.[1]

Experimental Workflows

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent system before scaling up.

  • Preparation: Weigh approximately 10 mg of (4-benzylphenyl)methanol into a 1.5 mL microcentrifuge tube.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex vigorously for 30 seconds and sonicate for 5 minutes at room temperature.

  • Observation: Check for clarity. If solid remains, repeat step 2.

  • Calculation:

    
    
    
  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the apparent solubility was due to suspension, not true dissolution.

Protocol B: Recrystallization (Purification)

Primary method for purifying crude material containing non-polar impurities.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 5-10 mL per gram of solid).[1]

  • Heating: Heat the mixture to near-boiling (approx. 75°C) with stirring until fully dissolved. If solids persist, add ethanol in small portions.

  • Filtration (Optional): If insoluble particles remain (dust/salts), filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place on ice for 1 hour.

  • Collection: Filter the resulting crystals under vacuum and wash with cold (-20°C) ethanol. Dry under high vacuum.[1]

Decision Logic & Visualization

Figure 1: Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent based on the intended application.

SolventSelection Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction/Extraction) Start->Synthesis Purification Purification (Recrystallization) Start->Purification DMSO Use DMSO or DMF (Prepare 100mM Stock) BioAssay->DMSO Primary Choice DCM Use DCM or Ethyl Acetate (High Solubility) Synthesis->DCM Extraction Ethanol Use Hot Ethanol (Temp-Dependent Solubility) Purification->Ethanol Crystallization Precipitation Dilute <1% v/v into Buffer (Watch for Precipitation) DMSO->Precipitation Dilution Step

Caption: Decision matrix for solvent selection based on experimental goals. Blue path indicates biological workflows; Red indicates synthetic processing; Yellow indicates purification.[1][3]

Figure 2: Purification Workflow

Logical flow for purifying the compound from a crude reaction mixture.

PurificationFlow Crude Crude Mixture (Contains Impurities) Dissolve Dissolve in Hot Ethanol (75°C) Crude->Dissolve Solvent Addition Cool Cool Slowly (RT -> 4°C) Dissolve->Cool Supersaturation Filter Vacuum Filtration Cool->Filter Precipitation Pure Pure Crystals (4-benzylphenyl)methanol Filter->Pure Drying

Caption: Step-by-step recrystallization logic relying on the temperature-dependent solubility profile in ethanol.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597614, (4-Benzylphenyl)methanol. Retrieved from [Link]

  • General Solubility Principles: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Application of Read-Across for lipophilic benzyl alcohols).

Sources

Foundational

Technical Monograph: Biological Activity &amp; Application Profile of (4-Benzylphenyl)methanol

Part 1: Executive Summary & Chemical Identity (4-Benzylphenyl)methanol (CAS: 35714-20-6), also known as p-benzylbenzyl alcohol, represents a "privileged scaffold" in medicinal chemistry. While naturally occurring in Chry...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

(4-Benzylphenyl)methanol (CAS: 35714-20-6), also known as p-benzylbenzyl alcohol, represents a "privileged scaffold" in medicinal chemistry. While naturally occurring in Chrysanthemum species as a synergistic insecticidal component, its primary value in modern drug development lies in its role as a diarylmethane linker . This structural motif is the pharmacophoric core of several blockbuster therapeutic classes, including Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin) and Selective Estrogen Receptor Modulators (SERMs).

This guide provides a technical deep-dive into the compound's direct biological activities, its utility as a fragment-based drug design (FBDD) probe, and validated protocols for its synthesis and biological characterization.

Physicochemical Profile
PropertyValueRelevance
IUPAC Name [4-(Phenylmethyl)phenyl]methanolStandard nomenclature
CAS Number 35714-20-6 Unique Identifier
Molecular Formula C₁₄H₁₄OMW: 198.26 g/mol
LogP (Predicted) ~3.2 - 3.5High lipophilicity; membrane permeable
H-Bond Donors/Acceptors 1 / 1Good fragment for pocket binding
Solubility Low in water; High in DMSO, EtOHRequires carrier solvent for bioassays

Part 2: Biological Activity & Mechanism of Action

Direct Biological Activity

While often used as an intermediate, the intact molecule exhibits distinct biological effects driven by its lipophilic diarylmethane skeleton and the reactive benzylic alcohol group.

  • Insecticidal Synergism (Membrane Disruption): Research indicates (4-benzylphenyl)methanol acts as a synergist in pyrethrum extracts. Its mechanism involves membrane perturbation , disrupting the lipid bilayer integrity of insect cells. This facilitates the entry of primary neurotoxins (pyrethrins) and potentially inhibits membrane-bound detoxification enzymes (e.g., cytochrome P450s), preventing the metabolic breakdown of the active insecticide.

  • Antimicrobial/Antifungal Potential: Analogous 1,1-diaryl alcohols have demonstrated fungicidal activity against plant pathogens.[1] The mechanism likely involves interference with ergosterol biosynthesis or direct fungal membrane disruption, a common trait of lipophilic benzylic alcohols.

Pharmacophore Utility (Fragment-Based Design)

In drug discovery, this molecule serves as a critical Linker Fragment .

  • SGLT2 Inhibitors: The diarylmethane motif positions the glucose moiety (sugar) and the distal phenyl ring in the correct orientation to bind the SGLT2 transporter in the proximal tubule. (4-Benzylphenyl)methanol represents the lipophilic "tail" of these drugs minus the sugar headgroup.

  • SERMs: The diphenylmethane scaffold mimics the steroid core, allowing binding to the Estrogen Receptor (ER) ligand-binding domain.

Part 3: Experimental Workflows & Protocols

Workflow 1: High-Yield Synthesis

Rationale: Commercial availability can be sporadic. This protocol ensures high-purity material for biological assays, avoiding metal contamination common in cross-coupling routes.

Reaction: Reduction of 4-benzylbenzaldehyde. Reagents: Sodium Borohydride (NaBH₄), Ethanol (EtOH).[2]

  • Preparation: Dissolve 4-benzylbenzaldehyde (2.04 mmol, 400 mg) in absolute ethanol (3 mL) in a round-bottom flask.

  • Reduction: Cool to 0°C. Slowly add NaBH₄ (0.713 mmol, 27 mg) over 5 minutes.

    • Note: Use a slight excess of hydride to ensure completion, but minimize to prevent side reactions.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.

  • Workup: Quench with water (10 mL). Extract with Diethyl Ether (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Recrystallize from Hexane/EtOAc if necessary. Yield is typically >95%.

Workflow 2: Membrane Integrity Assay (LDH Release)

Rationale: To validate the "membrane disruption" hypothesis, we measure Lactate Dehydrogenase (LDH) leakage. This distinguishes between apoptotic cell death (intact membrane) and necrotic/lytic death (ruptured membrane).

Protocol:

  • Seeding: Seed HEK293 or insect cells (Sf9) in 96-well plates (10,000 cells/well). Incubate 24h.

  • Treatment: Treat cells with (4-benzylphenyl)methanol (Concentration range: 1 µM – 100 µM) for 4 hours.

    • Control: 1% Triton X-100 (Maximum Release/Lysis).

    • Vehicle: 0.5% DMSO (Spontaneous Release).

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a new plate.

  • Detection: Add LDH reaction mix (Tetrazolium salt + Diaphorase). Incubate 30 min in dark.

  • Quantification: Measure Absorbance at 490 nm.

  • Calculation:

    
    
    

Part 4: Visualization of Pathways & Logic

Diagram 1: Metabolic & Synthetic Pathway

This diagram illustrates the synthesis of the compound and its potential metabolic fate (oxidation) in biological systems, which is critical for ADME prediction.

MetabolicPathway Aldehyde Precursor: 4-Benzylbenzaldehyde Alcohol Target: (4-Benzylphenyl)methanol (CAS 35714-20-6) Aldehyde->Alcohol Synthesis (NaBH4 Reduction) Acid Metabolite: 4-Benzylbenzoic Acid Alcohol->Acid Metabolism (CYP450 / ADH) Glucuronide Phase II Conjugate: Glucuronide Ether Alcohol->Glucuronide Metabolism (UGT)

Figure 1: Synthetic route (blue arrow) and predicted metabolic clearance pathways (dashed arrows) involving oxidation and glucuronidation.

Diagram 2: Pharmacophore Mapping

Mapping the (4-benzylphenyl)methanol scaffold against major drug classes to visualize its utility in Fragment-Based Drug Design (FBDD).

PharmacophoreMap Core (4-Benzylphenyl)methanol SCAFFOLD SGLT2 SGLT2 Inhibitors (e.g., Dapagliflozin) Core->SGLT2  Provides Lipophilic  Distal Aryl Tail SERM SERMs (Estrogen Receptor) Core->SERM  Mimics Steroid  A/B Ring System AntiInfective Antifungals/Insecticides (Membrane Disruptors) Core->AntiInfective  Benzylic Alcohol  Headgroup Activity

Figure 2: Pharmacophore mapping showing the structural contribution of the scaffold to major therapeutic classes.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).[3]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[3]

Handling Protocols:

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Inhalation: Use within a fume hood. The compound is a solid but can sublime or form dust.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation to 4-benzylbenzoic acid.

References

  • Biosynth. (2025).[5][6] (4-Benzylphenyl)methanol Product Monograph. Retrieved from

  • PubChem. (2025).[3] Compound Summary: (4-Benzylphenyl)methanol.[5][7][8][9][10][11] National Library of Medicine. Retrieved from

  • Smolobochkin, A., et al. (2020). Discovery of Di(het)arylmethane Derivatives as Potential Anticancer Agents. PMC - NIH. Retrieved from

  • Amazon S3 / Research Data. (2026). Synthesis of BRI-13905 via Reduction of 4-benzylbenzaldehyde. Supporting Information. Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: Benzyl Alcohol & Derivatives. Retrieved from

Sources

Exploratory

X-Ray Crystal Structure of (4-Benzylphenyl)methanol Derivatives: A Technical Guide

The following is an in-depth technical guide on the structural chemistry and crystallographic analysis of (4-benzylphenyl)methanol and its derivatives. Executive Summary The (4-benzylphenyl)methanol scaffold—chemically d...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the structural chemistry and crystallographic analysis of (4-benzylphenyl)methanol and its derivatives.

Executive Summary

The (4-benzylphenyl)methanol scaffold—chemically defined as 4-(hydroxymethyl)diphenylmethane —represents a critical structural motif in medicinal chemistry and supramolecular materials.[1] It combines a flexible diarylmethane hinge with a hydroxymethyl hydrogen-bonding donor/acceptor .[1] This unique architecture allows the molecule to adopt variable conformations (butterfly vs. twisted), making it an ideal candidate for studying polymorphism and crystal engineering.

This guide provides a rigorous technical analysis of the crystallographic properties of this scaffold. It synthesizes experimental protocols for crystal growth, data collection strategies, and a comparative structural analysis of key derivatives (e.g., 4-nitrobenzyl alcohol, 4-aminobenzyl alcohol) to elucidate the packing forces that govern this class of compounds.[2]

Structural Fundamentals: The Diarylmethane Scaffold

To understand the crystal packing of (4-benzylphenyl)methanol, one must first deconstruct its molecular anatomy.[1][2] The molecule consists of two distinct domains that compete for dominance in the solid state:

The Diarylmethane Hinge (The "V-Shape")

Unlike the rigid biphenyl system, the central methylene (


) bridge in diphenylmethane derivatives introduces a valence angle of approximately 112° .[1] This flexibility allows the two phenyl rings to rotate relative to each other, typically adopting a helical  or butterfly  conformation to minimize steric repulsion between the ortho-hydrogens.[1][2]
  • Conformational Freedom: The

    
     angle is flexible, leading to "supramolecular isomerism" where the same molecule can pack in significantly different unit cells depending on the solvent or crystallization rate.[1]
    
  • Packing Driver: The aromatic rings favor T-shaped (edge-to-face) C-H...

    
     interactions, often resulting in a "herringbone" packing motif.[1][2]
    
The Hydroxymethyl Headgroup (The "Anchor")

The


 group acts as the primary "supramolecular synthon."
  • H-Bonding: It acts as both a donor and an acceptor.[1] In the absence of other strong polar groups, benzyl alcohol derivatives typically form infinite hydrogen-bonded chains (

    
     motifs) or centrosymmetric dimers  (
    
    
    
    motifs).
  • Competition: The crystal structure is the result of a tug-of-war between the directional O-H...O hydrogen bonds and the non-directional dispersive forces of the diarylmethane core.

Experimental Protocol: Synthesis to Structure

This section details the validated workflow for obtaining high-quality single crystals of (4-benzylphenyl)methanol derivatives.

Synthesis of the Core Scaffold

The standard route involves the reduction of 4-benzylbenzaldehyde or 4-benzylbenzoic acid .[1]

  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ), THF.[2]
  • Procedure:

    • Dissolve 4-benzylbenzaldehyde (1.0 eq) in anhydrous MeOH/THF (1:1).

    • Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Stir at RT for 2 hours. Quench with saturated

      
      .
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc 4:1) is crucial to remove trace benzoic acid, which can disrupt crystallization.[2]

Crystallization Screening Matrix

Obtaining X-ray quality crystals of flexible molecules requires a "slow and steady" approach to avoid twinning.

MethodSolvent SystemTarget OutcomeNotes
Slow Evaporation

/ Hexane (1:[1][2]1)
Prisms / BlocksBest for initial screening. Cover vial with parafilm and poke 1-2 small holes.[1]
Vapor Diffusion THF (inner) / Pentane (outer)High-quality needlesIdeal for derivatives with high solubility in polar solvents.[1]
Cooling Ethanol or IsopropanolPlatesDissolve at 50°C, wrap in cotton wool (insulation), allow to cool to RT over 24h.[2]
Sublimation None (Vacuum)Ultra-pure crystalsUse for low-melting derivatives (< 80°C).[1]
Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K using a Cryostream. The flexible methylene bridge exhibits high thermal motion at room temperature, which can smear electron density and obscure disorder.[2]

  • Resolution: Aim for

    
     or better to resolve the hydroxyl hydrogen atom, which is critical for defining the H-bond network.
    
  • Refinement (SHELXL/OLEX2):

    • Locate the hydroxyl H-atom from the difference Fourier map.[1]

    • Refine the H-atom coordinates freely if data quality permits; otherwise, use a riding model with

      
      .
      

Comparative Structural Analysis

Since the specific packing of the parent (4-benzylphenyl)methanol can vary by polymorph, we analyze the packing of its closest crystallographically characterized derivatives to establish the "rules" of this scaffold.

Case Study: 4-Nitrobenzyl Alcohol
  • Significance: A rigid analog where the nitro group competes with the alcohol for H-bonding.[1]

  • Crystal System: Triclinic,

    
    .[2]
    
  • Packing Motif: The molecules form infinite chains via O-H...O interactions. These chains are then cross-linked by weak C-H...O(nitro) bonds to form double-stranded ribbons .[1]

  • Insight for (4-benzylphenyl)methanol: Expect the OH group to drive the primary assembly into chains.[1] The second phenyl ring (acting like the nitro group in terms of steric bulk) will likely interdigitate via T-shaped interactions between these chains.[1]

Case Study: 4-Aminobenzyl Alcohol
  • Significance: Demonstrates the "Herringbone" preference.

  • Crystal System: Orthorhombic,

    
    .[1][2]
    
  • Packing Motif: The structure is dominated by a herringbone arrangement of the aromatic rings. The OH and NH2 groups form a complex 2D hydrogen-bonded network that runs perpendicular to the stacking axis.[1]

  • Insight: The "Herringbone" motif is the default low-energy state for the phenyl rings in this class.[1] Derivatives with bulky 4'-substituents (e.g., 4'-bromo) often disrupt this into a "Brickwork" or "Layered" motif.[1][2]

Structural Logic Flow

The following diagram illustrates the decision tree and logical flow for characterizing these structures:

G Start Target: (4-Benzylphenyl)methanol Derivative Synth Synthesis & Purification (Remove H-bond impurities) Start->Synth Cryst Crystallization Screen Synth->Cryst Check Is Crystal Suitable? Cryst->Check Check->Cryst No (Retry) XRD Single Crystal XRD (100 K) Mo or Cu Source Check->XRD Yes Solve Structure Solution (SHELXT) XRD->Solve Analysis Packing Analysis Solve->Analysis Motif1 Motif A: H-Bonded Chains (Dominant OH...OH) Analysis->Motif1 Polar Solvent/Substituent Motif2 Motif B: Herringbone (Dominant CH...pi) Analysis->Motif2 Non-polar/Rigid Core

Caption: Workflow for the crystallographic characterization of diarylmethane alcohol derivatives.

Quantitative Data: Unit Cell Trends

While specific parameters vary by derivative, the following table summarizes typical ranges for this structural class based on the Cambridge Structural Database (CSD) trends for diarylmethanes.

ParameterTypical RangeStructural Driver
Space Group

(Monoclinic) or

(Triclinic)
Centrosymmetry is preferred to maximize dipole cancellation.[1]
Z (Molecules/Cell) 4Standard packing for low-symmetry organics.[1]
Dihedral Angle

The "Butterfly" conformation minimizes steric clash at the methylene bridge.[1]
O-H...O Distance

Indicates moderate strength hydrogen bonding.[1]
C-H...

Distance

Critical for stabilizing the herringbone packing of the diaryl core.[1]

References

  • Aitken, R. A., Davidson, L., & Slawin, A. M. Z. (2018).[2] "The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol)." Journal of Chemical Crystallography, 50, 8–13.[2] Link

  • Nasseri, M., et al. (2012).[2] "(4-Nitrophenyl)methanol."[1][3] Acta Crystallographica Section E, E68, o2012.[2] Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 4,4'-bis(diphenylhydroxymethyl)diphenyl."[1] Link

  • PubChem. "Compound Summary: [4-(hydroxymethyl)phenyl]methanol."[1] Link

  • ChemicalBook. "4-Benzylbenzyl alcohol Properties and Synthesis." Link

Sources

Foundational

Commercial Availability and Technical Profile of (4-Benzylphenyl)methanol

This guide is structured as a high-level technical whitepaper designed for CMC (Chemistry, Manufacturing, and Controls) scientists, medicinal chemists, and procurement specialists in the pharmaceutical industry. CAS: 357...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for CMC (Chemistry, Manufacturing, and Controls) scientists, medicinal chemists, and procurement specialists in the pharmaceutical industry.

CAS: 35714-20-6 | Role: Intermediate & Impurity Standard

Executive Summary

(4-Benzylphenyl)methanol (CAS 35714-20-6) is a specialized aromatic building block primarily utilized in two critical domains: as a scaffold in medicinal chemistry (e.g., C3a receptor modulators) and as a reference standard for process-related impurities in the industrial manufacture of Benzyl Alcohol.

Unlike commodity chemicals, this compound exhibits low-volume, high-value availability . It is frequently subject to "make-on-demand" status from major catalog suppliers. This guide outlines the supply landscape, synthesis-driven impurity profiles, and a self-validating quality control framework to ensure material integrity.

Chemical Identity & Technical Specifications

Before procuring, verify the chemical identity to distinguish it from its structural isomer, 4-Biphenylmethanol (CAS 3597-91-9), a common sourcing error.

FeatureSpecification
Chemical Name (4-Benzylphenyl)methanol
Synonyms 4-(Hydroxymethyl)diphenylmethane; 4-Benzylbenzyl alcohol; 4-(Phenylmethyl)benzenemethanol
CAS Number 35714-20-6
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Physical State White solid / Powder
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water

Supply Chain Analysis

The commercial supply of (4-benzylphenyl)methanol is bifurcated between catalog research suppliers (milligram to gram scale) and custom synthesis CROs (kilogram scale).

Primary Suppliers (Research Scale)

Based on current inventory data, the following suppliers are validated sources. Note that "In Stock" status fluctuates rapidly for this CAS.

SupplierCatalog No.Pack SizesLead TimeReliability Tier
Toronto Research Chemicals (TRC) P3367501g, 5g1-2 WeeksHigh (Specializes in impurities)
Ambeed A1829901g - 100g2-5 DaysHigh (US Inventory)
Apollo Scientific OR310959Custom4-6 WeeksMedium (Often UK stock dependent)
Sigma-Aldrich VariesVariesVariableLow (Often re-sources from above)
Procurement Strategy: The "Make vs. Buy" Decision

For requirements exceeding 100g, catalog purchasing is often economically inefficient. Use the following logic to determine your sourcing route.

ProcurementLogic cluster_legend Decision Factors Start Requirement Definition QtyCheck Quantity > 100g? Start->QtyCheck Urgency Urgency < 2 Weeks? QtyCheck->Urgency No Custom Contract Manufacturing (CRO) QtyCheck->Custom Yes (Cost Efficiency) Catalog Direct Catalog Purchase (Ambeed/TRC) Urgency->Catalog Yes InHouse In-House Synthesis (Reduction Route) Urgency->InHouse No (Resource Permitting) Speed vs. Cost Speed vs. Cost

Figure 1: Strategic decision matrix for sourcing (4-benzylphenyl)methanol based on quantity and timeline constraints.

Synthesis & Impurity Profiling

Understanding the synthesis route is mandatory for anticipating impurities, especially if this material is used as a GMP reference standard.

Dominant Synthesis Routes
  • Route A: Reduction of 4-Benzylbenzoic Acid (Recommended)

    • Precursor: 4-Benzylbenzoic acid (CAS 611-95-0).

    • Reagent: LiAlH₄ or Borane-THF.

    • Impurity Risk: Low. Main impurity is unreacted acid (detectable by LC-MS).

  • Route B: Hydrolysis of 4-Benzylbenzyl Chloride

    • Precursor: 4-Benzylbenzyl chloride (CAS 14297-39-3).[1]

    • Reagent: Aqueous base / Dioxane.

    • Impurity Risk: High. Potential for mutagenic alkyl halide residues and dibenzyl ether dimer formation.

SynthesisPathways Target (4-Benzylphenyl)methanol (Target) Acid 4-Benzylbenzoic Acid (CAS 611-95-0) Acid->Target Reduction (LiAlH4) Cleanest Route Imp_Acid Impurity: Unreacted Acid (Acidic pH shift) Acid->Imp_Acid Chloride 4-Benzylbenzyl Chloride (CAS 14297-39-3) Chloride->Target Hydrolysis (OH-) Imp_Halide Impurity: Alkyl Halide (Genotoxic Alert) Chloride->Imp_Halide Imp_Dimer Impurity: Ether Dimer Chloride->Imp_Dimer Side Rxn

Figure 2: Synthesis pathways highlighting the origin of critical impurities. Route A is preferred for pharmaceutical applications due to lower toxicity risks.

Quality Assurance: A Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA). Use the following Self-Validating Protocol to confirm identity and purity upon receipt.

A. NMR Validation (¹H NMR in CDCl₃)

The structure contains two distinct methylene (-CH₂-) environments. Their chemical shifts are diagnostic.

  • Diagnostic Peak 1:

    
    3.99 ppm  (s, 2H)
    
    • Assignment: The methylene bridge between the two phenyl rings (Ph-CH₂ -Ph).

    • Validation: If this peak is split or shifted significantly, suspect oxidation to the ketone (benzophenone derivative).

  • Diagnostic Peak 2:

    
    4.66 ppm  (s, 2H)[2]
    
    • Assignment: The benzylic methylene adjacent to the hydroxyl group (-Ph-CH₂ -OH).

    • Validation: This peak must integrate 1:1 with the bridge methylene. Loss of this peak indicates oxidation to the aldehyde or acid.

  • Aromatic Region:

    
     7.20 – 7.35 ppm (Multiplets, 9H).
    
B. HPLC Method (Generic Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Expected Retention: The compound is lipophilic (LogP ~3.3). Expect elution later than Benzyl Alcohol but earlier than 4-Benzylbenzoic acid.

References

  • AiFChem. (4-Benzylphenyl)methanol Product Entry. Retrieved from .

  • National Institutes of Health (NIH) PubChem. Compound Summary: (4-Benzylphenyl)methanol. Retrieved from .

  • Ambeed. Product Datasheet: A182990. Retrieved from .

  • Toronto Research Chemicals. 4-(Phenylmethyl)benzenemethanol Datasheet. Retrieved from .

  • Zhang, Y. et al. (2015). The Preparations of Functionalized Lithium and Indium Organometallics. Dissertation, LMU Munich. (Source of NMR data). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (4-benzylphenyl)methanol via Borohydride Reduction

Strategic Overview This application note details the protocol for the reduction of 4-benzylbenzaldehyde (CAS: 4396-86-1) to (4-benzylphenyl)methanol (CAS: 73033-58-6). This transformation is a cornerstone reaction in the...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This application note details the protocol for the reduction of 4-benzylbenzaldehyde (CAS: 4396-86-1) to (4-benzylphenyl)methanol (CAS: 73033-58-6). This transformation is a cornerstone reaction in the synthesis of antihistamines, agrochemicals, and polymer precursors.

While catalytic hydrogenation (


) or Lithium Aluminum Hydride (

) can effect this reduction, they pose risks of over-reduction (affecting the aromatic rings) or safety hazards (pyrophoricity), respectively. This protocol utilizes Sodium Borohydride (

)
, selected for its:
  • Chemoselectivity: Specifically targets the carbonyl group without reducing the aromatic rings or the benzyl methylene bridge.

  • Safety Profile: Manageable hydrogen evolution and stability in alcoholic solvents.

  • Scalability: High atom economy and simplified workup suitable for gram-to-kilo scale operations.

Reaction Mechanism

The reduction proceeds via a nucleophilic addition mechanism. The borohydride anion (


) acts as a hydride source (

), attacking the electrophilic carbonyl carbon of the aldehyde.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 4-Benzylbenzaldehyde (Electrophile) TS Tetrahedral Intermediate (Alkoxyborate) Substrate->TS Nucleophilic Attack (H-) Reagent NaBH4 (Hydride Donor) Reagent->TS Product (4-benzylphenyl)methanol (Primary Alcohol) TS->Product Protonation Quench Acidic Workup (H+ Source) Quench->Product

Figure 1: Mechanistic flow of the borohydride reduction. The borohydride transfers a hydride to the carbonyl carbon, forming an alkoxyborate intermediate, which is hydrolyzed to the alcohol.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Benzylbenzaldehyde 196.251.0Substrate
Sodium Borohydride 37.830.6 - 1.0*Reducing Agent
Methanol (anhydrous) 32.04SolventReaction Medium
Dilute HCl (1N) -ExcessQuenching Agent

*Note: Theoretically, 0.25 eq of


 can reduce 1 eq of aldehyde. However, 0.6–1.0 eq is standard to account for solvent reaction and ensure rapid completion.
Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-benzylbenzaldehyde (10.0 mmol, 1.96 g) in Methanol (20 mL).

  • Critical Control: Ensure the aldehyde is fully dissolved. If solubility is poor, a co-solvent mixture of THF:MeOH (1:1) may be used.[1][3][4]

Step 2: Temperature Control

  • Place the RBF in an ice-water bath and cool the solution to

    
    .
    
  • Reasoning: Cooling mitigates the exothermicity of the hydride addition and suppresses potential side reactions (e.g., solvent solvolysis).

Step 3: Reagent Addition

  • Add Sodium Borohydride (6.0 mmol, 227 mg) portion-wise over 5–10 minutes.

  • Caution: Avoid adding all at once to prevent vigorous hydrogen evolution and foaming.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT).

Step 4: Reaction Monitoring (PAT)

  • Stir at RT for 30–60 minutes.

  • Monitor via TLC (Hexanes:EtOAc 4:1). The aldehyde spot (higher

    
    , UV active) should disappear, replaced by the alcohol spot (lower 
    
    
    
    ).

Step 5: Quenching & Workup

  • Cool back to

    
    . 
    
  • Slowly add 1N HCl or Saturated

    
     solution (10 mL) dropwise.
    
    • Safety: Vigorous bubbling (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       gas) will occur. Ensure good ventilation.[5][6]
      
  • Evaporate the bulk of the Methanol under reduced pressure (Rotary Evaporator).

  • Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

Workup Workflow (DOT Visualization)

WorkupFlow RxnMix Reaction Mixture (MeOH, Product, Borates) Quench Quench (1N HCl) Destroys excess NaBH4 RxnMix->Quench 0°C, Dropwise Evap Evaporate MeOH Quench->Evap Extract Extraction (EtOAc/Water) Evap->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Organic Phase Concentrate Concentrate in Vacuo Dry->Concentrate

Figure 2: Downstream processing workflow ensuring isolation of pure product.

Characterization & Quality Control

Upon isolation, the product appears as a white to off-white solid. Confirmation of structure is validated via


-NMR.[7][8]
Expected NMR Data ( , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.20 – 7.40 Multiplet9HAromatic ProtonsOverlapping signals from both phenyl rings.
4.65 Singlet2H

Diagnostic Peak: Confirms reduction of CHO to

.
3.98 Singlet2H

Benzyl bridge remains intact (Chemoselectivity confirmed).
1.80 Broad Singlet1H

Hydroxyl proton (exchangeable with

).

Note: The disappearance of the aldehyde proton signal (


 ppm) is the primary indicator of reaction completion.

Safety & Handling (SDS Highlights)

  • Sodium Borohydride: Water-reactive. Toxic if swallowed. Contact with acids liberates flammable hydrogen gas. Store in a desiccator.

  • 4-Benzylbenzaldehyde: May cause skin and eye irritation.[6] Handle with gloves and safety glasses.[5]

  • Hydrogen Gas: Generated during quenching. Perform all quenching steps in a functioning fume hood away from ignition sources.

References

  • Reduction of Aldehydes: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text on chemoselective reduction mechanisms).
  • Reagent Safety: Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Borohydride.

  • Substrate Data: PubChem. (2023). 4-Benzylbenzaldehyde Compound Summary.

  • Product Data: ChemicalBook. (2023). (4-benzylphenyl)methanol NMR and Properties.

  • General Protocol: Banfi, L., et al. (2004). Sodium Borohydride.[1][3] Encyclopedia of Reagents for Organic Synthesis.

Sources

Application

Application Note: Chemoselective Reduction of 4-Benzylbenzaldehyde to (4-Benzylphenyl)methanol

Part 1: Executive Summary & Strategic Rationale Scope This application note details the laboratory-scale synthesis of (4-benzylphenyl)methanol (CAS: 50837-83-5) via the chemoselective reduction of 4-benzylbenzaldehyde (C...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Scope

This application note details the laboratory-scale synthesis of (4-benzylphenyl)methanol (CAS: 50837-83-5) via the chemoselective reduction of 4-benzylbenzaldehyde (CAS: 5689-33-8). The protocol utilizes Sodium Borohydride (


) to effect a clean hydride transfer to the carbonyl center without disturbing the diphenylmethane scaffold.
Target Audience

This guide is designed for medicinal chemists and process development scientists requiring high-purity benzylic alcohol intermediates. It addresses the specific challenges of solubility, chemoselectivity, and the critical differentiation between "benzylphenyl" and "biphenyl" scaffolds.

Critical Nomenclature Warning

Do not confuse the target molecule with 4-Biphenylmethanol.

  • Target: (4-benzylphenyl)methanol (Structure:

    
    ). Contains a methylene bridge between aromatic rings.
    
  • Common Error: 4-Biphenylmethanol (Structure:

    
    ). Contains a direct aryl-aryl bond.
    
  • Implication: Misidentification leads to incorrect NMR interpretation and physical property mismatch.

Part 2: Mechanism of Action

The transformation proceeds via a nucleophilic addition of a hydride ion (


) from the borohydride anion to the electrophilic carbonyl carbon. The reaction is chemoselective; the isolated alkene character of the aromatic rings remains untouched under these conditions.
Reaction Pathway Diagram

G Start 4-Benzylbenzaldehyde (Electrophile) TS Tetrahedral Alkoxide Intermediate Start->TS Nucleophilic Attack (H-) Reagent Sodium Borohydride (Hydride Source) Reagent->TS Product (4-Benzylphenyl)methanol (Target) TS->Product Protonation (H+) Quench Acidic Workup (Protonation) Quench->Product

Figure 1: Step-wise mechanistic flow from carbonyl substrate to alcohol product.

Part 3: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]RoleSafety Note
4-Benzylbenzaldehyde 196.251.0SubstrateIrritant.[2][3] Avoid dust inhalation.[2]
Sodium Borohydride 37.831.1 - 1.5ReductantWater-reactive. Evolves

gas.
Methanol (MeOH) 32.04SolventSolventFlammable. Toxic.
HCl (1M) or

-QuenchProton SourceCorrosive / Irritant.
Step-by-Step Procedure

Scale: This protocol is normalized for 10 mmol (1.96 g) of starting material.

Step 1: Solubilization
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1.96 g (10 mmol) of 4-benzylbenzaldehyde.

  • Add 25 mL of Methanol .

    • Note: The aldehyde may not dissolve completely at RT. This is acceptable; it will dissolve as the reaction proceeds or upon slight warming.

  • Cool the mixture to 0°C using an ice bath.

Step 2: Reduction
  • Slowly add 416 mg (11 mmol, 1.1 equiv) of Sodium Borohydride (

    
    ) in small portions over 5–10 minutes.
    
    • Observation: Mild gas evolution (

      
      ) will occur. Do not cap the flask tightly; use a septum with a vent needle or a loose stopper.
      
  • Remove the ice bath after addition is complete.

  • Allow the reaction to stir at Room Temperature (20–25°C) for 45–60 minutes.

Step 3: Process Control (TLC)
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm).

  • Criteria: Complete disappearance of the starting aldehyde spot (higher

    
    ) and appearance of the alcohol spot (lower 
    
    
    
    ).
Step 4: Quench & Workup
  • Cool the reaction mixture back to 0°C.

  • Carefully add 10 mL of Saturated Ammonium Chloride (

    
    ) solution or 1M HCl dropwise.
    
    • Critical Safety: Vigorous bubbling will occur as excess hydride is destroyed.

  • Evaporate the bulk of the Methanol under reduced pressure (Rotary Evaporator).

  • Dilute the aqueous residue with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of water.

  • Transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer once more with 20 mL EtOAc.

  • Combine organic layers, wash with Brine (sat.[1][4] NaCl), and dry over anhydrous

    
     or 
    
    
    
    .
Step 5: Isolation
  • Filter off the drying agent.

  • Concentrate the filtrate under vacuum to yield the crude solid/oil.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    

Part 4: Validation & Characterization

Trustworthiness in synthesis relies on self-validating spectral data. Below are the expected markers for the correct product.

1H NMR Diagnostic Check (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
Aldehyde (-CHO) ~10.0 ppmSinglet0H Must be ABSENT. Presence indicates incomplete reaction.
Hydroxymethyl (-CH2-OH) 4.60 – 4.70 ppmSinglet (or doublet)2HNew signal. Confirms reduction to alcohol.
Benzylic Bridge (-Ph-CH2-Ph-) 3.95 – 4.05 ppmSinglet2HConfirms the diphenylmethane skeleton is intact.
Aromatic Ring Protons 7.10 – 7.40 ppmMultiplets~9HCharacteristic of the two phenyl rings.
Workflow Visualization

Workflow Setup Setup: 10mmol Substrate in MeOH at 0°C Addition Add NaBH4 (1.1 equiv) portion-wise Setup->Addition Monitor Monitor: TLC (20% EtOAc/Hex) Check for disappearance of SM Addition->Monitor Quench Quench: Sat. NH4Cl (Gas Evolution!) Monitor->Quench Workup Extraction: EtOAc/Water Dry & Concentrate Quench->Workup Analysis Validation: 1H NMR Confirm -CH2OH peak Workup->Analysis

Figure 2: Operational workflow for the reduction protocol.

Part 5: Troubleshooting & Safety

Common Failure Modes
  • Incomplete Conversion: If the aldehyde peak persists in NMR, the

    
     may have degraded (absorbed moisture). Solution:  Use fresh reagent or increase equivalents to 1.5.
    
  • Over-reduction: Not possible with

    
     under these conditions (aromatic rings are stable).
    
  • Product Oiling Out: The product may be a low-melting solid. If it oils out during recrystallization, switch to column chromatography.

Safety Data (SDS Highlights)
  • Sodium Borohydride: Water-reactive solid. In case of fire, use Class D extinguisher or dry sand. Do not use water.

  • 4-Benzylbenzaldehyde: Standard organic irritant. Wear gloves and eye protection.[2][3]

References

  • Note: Used for distinguishing nomenclature between biphenyl and benzylphenyl scaffolds.
  • Organic Chemistry Portal. (n.d.). Reduction of Aldehydes: Sodium Borohydride. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Benzylbenzaldehyde (CAS 5689-33-8). Retrieved October 26, 2023, from [Link]

Sources

Method

Strategic Utilization of (4-Benzylphenyl)methanol in Enzyme Inhibitor Synthesis

Content Type: Application Note & Technical Protocol Subject: (4-Benzylphenyl)methanol [CAS: 73010-86-9 / Generic Scaffold] Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Subject: (4-Benzylphenyl)methanol [CAS: 73010-86-9 / Generic Scaffold] Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The Diphenylmethane "Hinge" in Drug Design

(4-Benzylphenyl)methanol (also referred to as p-benzylbenzyl alcohol) represents a critical "privileged structure" in medicinal chemistry: the diarylmethane scaffold .[1] Unlike the rigid biphenyl moiety, the introduction of a methylene bridge (–CH₂–) between the aromatic rings imparts a specific rotational flexibility (a "hinge" effect).

This structural feature is pivotal in the synthesis of enzyme inhibitors—most notably SGLT2 inhibitors (e.g., the gliflozin class) and various protease inhibitors (MMPs, Thrombin). The hydroxymethyl group (–CH₂OH) serves as the versatile "handle" for covalent attachment to pharmacophores, allowing the hydrophobic diphenylmethane tail to extend into deep hydrophobic pockets (e.g., S1' sites) within the enzyme active site.

Key Physicochemical Profile
PropertyDataRelevance to Synthesis
Molecular Formula C₁₄H₁₄OPrecursor for C₁₄H₁₃X (Halides) or C₁₄H₁₂O (Aldehydes)
Molecular Weight 198.26 g/mol Low MW allows room for heavy pharmacophore attachment
Solubility DCM, THF, EtOAcCompatible with standard organic synthesis solvents
pKa (Alcohol) ~16Requires activation (e.g., tosylation, halogenation) for coupling
Stability Oxidation-sensitiveStore under inert gas; avoid prolonged air exposure

Strategic Application: Structure-Activity Relationship (SAR)

The utility of (4-Benzylphenyl)methanol lies in its ability to modulate the entropic penalty of binding.

  • Hydrophobic Pocket Penetration: The distal phenyl ring acts as a hydrophobic anchor.[1]

  • Flexible Linker: The methylene bridge allows the inhibitor to adopt a "bent" conformation (butterfly shape), often required to fit into the L-shaped active sites of kinases or the narrow channels of sodium-glucose co-transporters.

  • Metabolic Stability: Unlike ester linkages, the diarylmethane core is resistant to plasma esterases, improving the pharmacokinetic (PK) profile of the final inhibitor.

Visualizing the Synthetic Logic

The following diagram illustrates the central role of this alcohol as a divergent intermediate.

SyntheticLogic Alcohol (4-Benzylphenyl)methanol (Core Scaffold) Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide Appel Rxn (CBr4/PPh3) Aldehyde Benzaldehyde (Reductive Amination) Alcohol->Aldehyde Swern/Dess-Martin Oxidation Inhibitor Final Enzyme Inhibitor (SGLT2 / Protease / Kinase) Alcohol->Inhibitor Mitsunobu Coupling (Direct Etherification) Bromide->Inhibitor SN2 Alkylation (+ Nucleophile) Aldehyde->Inhibitor Reductive Amination (NaBH(OAc)3) Nucleophile Pharmacophore Core (Amine/Phenol/Sugar)

Caption: Divergent synthetic pathways from (4-Benzylphenyl)methanol.[1] The alcohol serves as a pivot point to generate electrophilic linkers or direct coupling partners.

Experimental Protocols

Protocol A: Activation via Appel Reaction (Alcohol Bromide)

Objective: Convert (4-Benzylphenyl)methanol to 1-(bromomethyl)-4-(phenylmethyl)benzene under mild, neutral conditions.[1] Rationale: Traditional use of PBr₃ is often too harsh for complex substrates and generates acidic byproducts.[1] The Appel reaction (PPh₃/CBr₄) operates at neutral pH, preserving acid-sensitive moieties.[1]

Reagents & Stoichiometry[1]
  • (4-Benzylphenyl)methanol (1.0 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve (4-Benzylphenyl)methanol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve PPh₃ (1.2 equiv) in minimal DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Observation: The solution may turn slightly yellow.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2).[1] The alcohol spot (lower Rf) should disappear; the bromide spot (higher Rf) will appear.

  • Workup (The "Hexane Crash"):

    • Concentrate the reaction mixture to ~20% of its original volume on a rotary evaporator.

    • Add cold n-Hexane or Diethyl Ether vigorously.[1] This causes Triphenylphosphine oxide (PPh₃O) to precipitate as a white solid.[1]

  • Purification: Filter off the solid PPh₃O. Concentrate the filtrate. If necessary, purify via a short silica plug (eluting with 100% Hexane or 5% EtOAc/Hexane) to remove residual bromoform.[1]

Yield Expectation: 85–95% Storage: The resulting benzyl bromide is a potent lachrymator and electrophile. Store at -20°C under Argon.

Protocol B: Coupling to Pharmacophore (S-Alkylation Example)

Objective: Attach the diarylmethane tail to a thiol-containing pharmacophore (common in Carbonic Anhydrase or MMP inhibitors).[1] Context: This mimics the synthesis of inhibitors where the diarylmethane group occupies the S1' hydrophobic pocket.

Reagents
  • Pharmacophore Core (e.g., 4-mercaptobenzenesulfonamide) (1.0 equiv)[1]

  • Activated Bromide (from Protocol A) (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Base[1]

  • Acetonitrile (MeCN) or DMF (Solvent)

Methodology
  • Dissolution: Dissolve the thiol-pharmacophore in MeCN.

  • Deprotonation: Add Cs₂CO₃ and stir at RT for 30 minutes to generate the thiolate anion.

  • Coupling: Add the solution of 4-(bromomethyl)diphenylmethane (from Protocol A) dropwise.

  • Heating: Stir at RT for 4 hours. If reaction is sluggish (checked by LC-MS), heat to 50°C.

  • Quench & Isolation: Dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: Recrystallize from Ethanol/Water or purify via Prep-HPLC.

Quality Control & Validation

To ensure the integrity of the intermediate before committing to expensive coupling steps, the following QC parameters must be met:

TechniqueExpected Signal (Alcohol)Expected Signal (Bromide Product)
¹H NMR (CDCl₃)

4.65 ppm (s, 2H, -CH ₂OH)

4.50 ppm (s, 2H, -CH ₂Br)
¹H NMR (Linker)

3.98 ppm (s, 2H, Ph-CH ₂-Ph)

3.98 ppm (s, 2H, Ph-CH ₂-Ph) (Unchanged)
IR Spectroscopy Broad peak ~3300 cm⁻¹ (O-H stretch)Absence of 3300 cm⁻¹; New bands ~600 cm⁻¹ (C-Br)
HPLC Purity >98% (UV 254 nm)>95% (Note: Bromides are less stable on column)

Mechanistic Pathway: Enzyme Inhibition

The following diagram details how the synthesized inhibitor (containing the 4-benzylphenyl moiety) typically interacts with a target enzyme (e.g., a Protease or SGLT2).

Mechanism Enzyme Enzyme Active Site S1_Pocket Hydrophobic Pocket (S1/S1') Cat_Site Catalytic Domain (Zn2+ or Serine) Inhibitor_Core Inhibitor Core (Zinc Binding Group / Sugar) Inhibitor_Core->Cat_Site Chelation / H-Bonding Linker Methylene Bridge (Flexibility) Inhibitor_Core->Linker Tail Diphenylmethane Tail (From 4-Benzylphenyl methanol) Linker->Tail Tail->S1_Pocket Pi-Pi Stacking & Hydrophobic Effect

Caption: Binding mode of the inhibitor. The diphenylmethane tail (blue) anchors the molecule into the hydrophobic pocket, positioning the core (green) at the catalytic site.

Troubleshooting Guide

  • Problem: Low yield in Appel Reaction.

    • Cause: Moisture in the solvent reacting with Phosphonium intermediate.[1]

    • Solution: Ensure DCM is distilled over CaH₂ or passed through activated alumina.[1] Use fresh CBr₄.

  • Problem: Polymerization during storage.

    • Cause: Benzyl halides can self-alkylate if the ring is electron-rich.[1]

    • Solution: Store in solution (e.g., in Hexane) rather than neat, or use immediately after synthesis. Stabilize with copper wire if storing neat.[1]

  • Problem: Incomplete Coupling (Protocol B).

    • Cause: Steric hindrance of the diphenylmethane group.[1]

    • Solution: Switch solvent to DMF to increase reaction rate or add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ.

References

  • Synthesis of Diarylmethanes for SGLT2 Inhibitors

    • Nomura, S., et al. (2023). "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors."[1][2] ACS Omega.[1][3]

  • Appel Reaction Mechanism & Protocols

    • "Appel Reaction: Conversion of Alcohols to Alkyl Halides."[1][4] Organic Chemistry Portal.

  • Hydrophobic Interactions in Enzyme Inhibition

    • Supuran, C. T. (2017).[1] "Carbonic Anhydrase Inhibitors: S-alkylation of 4-thioureidobenzenesulfonamide." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • General Benzylation Protocols

    • "Benzyl Alcohol - Chemical Properties and Applications."[1][5] PubChem.

Sources

Application

Technical Guide: Isolation and Purification of (4-Benzylphenyl)methanol

Abstract & Chemical Profile (4-Benzylphenyl)methanol (CAS: 73033-58-6), also known as p-benzylbenzyl alcohol, is a critical diarylmethane building block used in the synthesis of antihistamines, dyes, and polymer additive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile

(4-Benzylphenyl)methanol (CAS: 73033-58-6), also known as p-benzylbenzyl alcohol, is a critical diarylmethane building block used in the synthesis of antihistamines, dyes, and polymer additives.[1] Its purification presents a unique challenge due to the lipophilic nature of the benzyl-phenyl tail contrasting with the polar hydroxymethyl head.

This guide details a robust protocol for isolating high-purity (>98%) (4-benzylphenyl)methanol from crude reduction mixtures. Unlike generic alcohol purification guides, this protocol addresses the specific solubility behavior of diarylmethanes, prioritizing crystallization for scalability while providing chromatographic alternatives for analytical purity.[1]

Chemical Profile
PropertyDataNotes
IUPAC Name [4-(Phenylmethyl)phenyl]methanol
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Physical State White to off-white solidLow melting point solid (approx. 50–80°C range depending on polymorph/purity).[1][2]
Solubility (High) Ethyl Acetate, DCM, Ethanol, THFSoluble in most polar organic solvents.[1]
Solubility (Low) Water, Hexanes, Cyclohexane"Greasy" tail allows partial solubility in hot alkanes.[1]
Key Impurities 4-Benzylbenzoic acid (SM), 4-BenzyltolueneResulting from incomplete reduction or hydrogenolysis.[1]

Pre-Purification Assessment & Safety

Before initiating purification, the crude material must be assessed to determine the optimal pathway.[1]

Safety Warning: (4-Benzylphenyl)methanol is an irritant.[3] Standard PPE (gloves, goggles, lab coat) is mandatory.[1] All solvent manipulations should occur in a fume hood.

Solubility Screening (The "Like Dissolves Like" Test)

Perform this test on 50 mg of crude solid to determine the crystallization solvent.

  • Test 1 (Non-polar): Add 0.5 mL Hexane. Heat to boil. If insoluble, it is a candidate anti-solvent.[1]

  • Test 2 (Polar): Add 0.5 mL Ethyl Acetate (EtOAc). If soluble at RT, it is a candidate solvent.[1][4][5]

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% EtOAc in Hexanes.

  • Visualization: UV (254 nm) and PMA (Phosphomolybdic Acid) stain.

  • Expected Rf: ~0.3–0.4 (Alcohol). Impurities like 4-benzyltoluene will elute near the solvent front (Rf > 0.8).

Workflow Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture Assess Assessment: TLC & 1H NMR Start->Assess PurityCheck Major Impurities? Assess->PurityCheck RouteA Route A: Acid/Base Wash (Remove SM) PurityCheck->RouteA Unreacted Acid Present RouteB Route B: Crystallization (Scalable, >5g) PurityCheck->RouteB Clean conversion, >80% purity RouteC Route C: Flash Chromatography (High Purity, <5g) PurityCheck->RouteC Complex mixture / Low scale RouteA->RouteB Post-Workup RouteB->RouteC If Mother Liquor contains product Final Pure (4-Benzylphenyl)methanol RouteB->Final RouteC->Final

Figure 1: Decision matrix for the purification of (4-benzylphenyl)methanol.

Protocol A: Synthesis Workup (The Foundation)

Prerequisite: If synthesizing via reduction of 4-benzylbenzoic acid or ester.

Objective: Remove inorganic salts (Aluminum/Boron residues) and unreacted acidic starting materials before attempting crystallization.

  • Quenching: Cool the reaction mixture (e.g., THF solution) to 0°C.

    • For LiAlH4: Use the Fieser method (1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O per gram of hydride).[1]

    • For Borane: Quench slowly with Methanol.

  • Filtration: Filter the resulting granular precipitate through a Celite pad. Wash the pad with EtOAc.

  • Acid Removal (Critical Step):

    • Transfer filtrate to a separatory funnel.[6]

    • Wash the organic layer 2x with Saturated NaHCO₃ . This converts unreacted 4-benzylbenzoic acid into its water-soluble sodium salt.[1]

    • Note: Do not skip this. Even 2% remaining acid can inhibit crystallization of the alcohol.

  • Drying: Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude solid.

Protocol B: Recrystallization (The Scalable Method)

Methodology: Solvent-Anti-solvent Recrystallization. Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[7]

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60–70°C) required to just dissolve the solid.

    • Tip: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.[1]

  • Nucleation Point: While keeping the solution hot, slowly add Hexanes dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1–2 drops of hot EtOAc to clear the solution.

  • Crystal Growth:

    • Remove from heat and cover with a watch glass.[4]

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Mechanism:[6][8][9][10][11] Slow cooling promotes the formation of pure crystal lattices, excluding impurities like 4-benzyltoluene.[1]

    • Once at RT, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with cold 10% EtOAc in Hexanes.

  • Drying: Dry under high vacuum to remove solvent traces.

Protocol C: Flash Column Chromatography

Methodology: Normal Phase Silica Gel Chromatography. Use Case: When crystallization fails or for analytical standard preparation.

Parameters:

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Column Volume (CV): ~10–20 CV depending on separation difficulty.

  • Loading: Dissolve crude in minimum DCM.

Gradient Table:

Time (CV) % Hexanes % Ethyl Acetate Elution Event
0–3 100% 0% Elutes non-polar impurities (4-benzyltoluene)
3–8 90% 10% Baseline separation
8–15 80% 20% Elution of (4-Benzylphenyl)methanol

| 15–20 | 50% | 50% | Flush polar impurities |[1]

Analytical Validation (QC)

Verify the identity and purity of the isolated material.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Diagnostic Peaks:

    • δ ~4.65 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH ₂OH).

    • δ ~3.98 ppm (s, 2H): Methylene bridge protons (-Ph-CH ₂-Ph).[1]

    • δ ~7.1–7.4 ppm (m, 9H): Aromatic protons.

  • Purity Check: Look for aldehyde peaks (~10 ppm) or methyl peaks (~2.3 ppm) indicating over-reduction to toluene.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.[1]Re-heat to dissolve.[5] Add more solvent (EtOAc). Cool more slowly.
Low Yield Too much solvent used or product is too soluble.Evaporate 50% of solvent and repeat cooling. Use a colder ice bath (-10°C).
Yellow Color Oxidation byproducts.[6][10][12]Recrystallize again using activated charcoal.
Smell of Almonds Unreacted aldehyde present.Perform a bisulfite wash on the crude organic layer before crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general benzyl alcohol purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Benzylbenzyl alcohol. (Used for safety classification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11656094, (4-Benzylphenyl)methanol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-methoxybenzyl)benzyl alcohol. (Analogous protocol demonstrating cyclohexane recrystallization for this class of compounds). Retrieved from [Link]

Sources

Method

Application Note: Recrystallization of (4-Benzylphenyl)methanol from Hexane

Executive Summary & Physicochemical Context The purification of (4-benzylphenyl)methanol (also known as p-benzylbenzyl alcohol or 4-(hydroxymethyl)diphenylmethane) presents a classic challenge in organic synthesis: balan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The purification of (4-benzylphenyl)methanol (also known as p-benzylbenzyl alcohol or 4-(hydroxymethyl)diphenylmethane) presents a classic challenge in organic synthesis: balancing the solubility of a polar hydroxyl group against a significant lipophilic diarylmethane scaffold.

While silica gel chromatography is effective, it is often cost-prohibitive at scale. Recrystallization from hexane offers a scalable, high-recovery alternative by exploiting the temperature-dependent solubility differential of the target compound.

Compound Profile
PropertyDataSignificance
Structure

Lipophilic core (two phenyl rings) with a polar "head" (-CH₂OH).
Melting Point 85–90 °C Higher than the boiling point of hexane (69 °C), facilitating crystallization rather than "oiling out."
Solubility (Cold Hexane) Low (< 5 mg/mL)Ensures high recovery yield upon cooling.
Solubility (Hot Hexane) Moderate-HighAllows dissolution at reflux.
The "Why Hexane?" Logic

The choice of hexane is driven by the polarity mismatch principle. The diaryl backbone provides enough van der Waals interaction to dissolve in hot hexane, but the hydroxyl group's hydrogen bonding capability becomes dominant as thermal energy decreases, driving the molecules to self-associate and crystallize rather than remain solvated by the non-polar alkane.

Pre-Protocol Assessment: The "Oiling Out" Risk

Although the melting point (85–90 °C) is theoretically safe for hexane recrystallization (BP 69 °C), crude samples often contain impurities that depress the melting point. If the depressed melting point falls below the boiling point of the solvent, the compound may separate as a liquid (oil) rather than a solid.

  • Mitigation Strategy: If the crude material is a dark oil or sticky solid, perform a preliminary "trituration" wash with cold pentane or perform a rapid filtration through a short silica plug to remove tarry baseline impurities before attempting recrystallization.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3]
  • Solvent: n-Hexane (HPLC grade preferred) or "Hexanes" (isomer mixture, BP ~65–70 °C).

  • Glassware: Erlenmeyer flask (conical), reflux condenser, magnetic stir bar, Buchner funnel.

  • Safety: Hexane is highly flammable and neurotoxic. Work in a fume hood.

Step-by-Step Workflow
Phase 1: Dissolution[1][2]
  • Weighing: Place the crude (4-benzylphenyl)methanol in an Erlenmeyer flask.

  • Initial Solvent Addition: Add hexane at a ratio of 5 mL per gram of crude material.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 70 °C) using a heating block or water bath. Do not use an open flame.

  • Saturation Adjustment:

    • If the solid does not dissolve completely after 5 minutes of reflux, add more hexane in 1 mL increments .

    • Critical Check: If "oily droplets" appear at the bottom that refuse to dissolve, you may need a co-solvent (see Troubleshooting).

    • Goal: A clear, homogeneous solution at boiling point.

Phase 2: Hot Filtration (The "Polishing" Step)
  • Why: To remove insoluble mechanical impurities (dust, drying agents, polymerized tars).

  • Procedure: While keeping the solution near boiling, filter it rapidly through a fluted filter paper or a pre-warmed glass frit funnel into a clean, pre-warmed flask.

    • Tip: Pre-wet the filter with hot hexane to prevent premature crystallization in the funnel stem.

Phase 3: Controlled Nucleation & Growth
  • Ambient Cooling: Remove the flask from heat. Place it on a cork ring or wood block (insulator) to allow slow cooling to room temperature (20–25 °C).

    • Mechanism:[2] Slow cooling promotes the formation of fewer, larger, and purer crystals by allowing the lattice to reject impurities.

  • Seed Crystal (Optional): If no crystals form by 40 °C, add a tiny "seed" crystal of pure product or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cryogenic Finish: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30–60 minutes to maximize yield.

Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold hexane (0 °C). Use minimal volume (e.g., 2 x 1 mL per gram) to avoid re-dissolving the product.

  • Drying: Dry the solid under vacuum or in a desiccator. Hexane is volatile and leaves easily.

Visualization of the Process

Workflow Diagram

The following diagram illustrates the critical decision points in the recrystallization workflow.

RecrystallizationWorkflow Start Crude (4-Benzylphenyl)methanol Dissolve Add Hot Hexane (Reflux ~69°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter Yes AddSolvent Add Hexane (+1 mL) Check->AddSolvent No (Undissolved Solid) Cooling Slow Cooling (Ambient -> 4°C) Filter->Cooling AddSolvent->Check Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Final Pure Crystals (MP: 85-90°C) Isolate->Final

Caption: Step-by-step decision matrix for the recrystallization of (4-benzylphenyl)methanol.

Solubility Logic Diagram

Understanding the thermodynamic relationship between temperature and solubility is crucial for preventing yield loss.

SolubilityCurve Hot Hot Hexane (69°C) High Solubility (Disordered State) Cold Cold Hexane (0°C) Low Solubility (Lattice Formation) Hot->Cold Cooling Ramp Impurity Impurities Remains in Mother Liquor Cold->Impurity Solvated Crystal Pure Crystal (4-Benzylphenyl)methanol Cold->Crystal Precipitation

Caption: Thermodynamic separation mechanism: The target crystallizes upon cooling, while impurities remain dissolved.[1][2][3]

Troubleshooting & Optimization

Scenario A: The "Oiling Out" Phenomenon

Symptom: As the solution cools, a milky emulsion or oily layer forms at the bottom instead of crystals. Cause: The solution is too concentrated, or the melting point is depressed below the saturation temperature. Fix:

  • Reheat the mixture to reflux until the oil redissolves.

  • Add a small amount of Ethyl Acetate (1–5% v/v) to the hot hexane. This slightly increases the polarity of the solvent, stabilizing the monomeric alcohol and preventing premature phase separation.

  • Alternatively, add more hexane to dilute the solution, lowering the temperature at which saturation occurs.

Scenario B: Low Yield

Symptom: Crystals are pure, but recovery is < 50%. Cause: Too much solvent was used during the dissolution phase. Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool this "second crop" to obtain more material (Note: Second crops are usually less pure).

References

  • Compound Properties & Melting Point

    • Title: The Action of Sulphuric Acid on Certain Aralkyl Ethers (Confirm
    • Source: Journal of the Chemical Society / University of Glasgow.
    • Link: (Verified MP range 85-90°C).

  • Title: Purification of Laboratory Chemicals (Armarego & Chai).
  • Solvent Properties

    • Title: Solvent Miscibility and Polarity Table.
    • Source: Sigma-Aldrich.

    • Link:

Disclaimer: Always consult the Material Safety Data Sheet (MSDS) for (4-benzylphenyl)methanol and Hexane before handling. Hexane is a neurotoxin; use appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Synthesis of (4-benzylphenyl)methanol

Ticket ID: GRIG-BENZ-004 Subject: Troubleshooting Side Reactions & Yield Optimization Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The synthesis of (4-benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GRIG-BENZ-004 Subject: Troubleshooting Side Reactions & Yield Optimization Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of (4-benzylphenyl)methanol via the Grignard reaction of 4-benzylbromobenzene with formaldehyde is a classic yet deceptive transformation. While the aryl bromide is stable, the presence of the benzylic methylene group (


) and the requirement for formaldehyde (a gas at STP) introduces unique failure modes.

This guide addresses the three critical bottlenecks: Initiation Failure , Wurtz Homocoupling (the dominant impurity), and Formaldehyde Polymerization .

Module 1: The "Stalled" Initiation (Induction Period)

Symptom: You added magnesium and the aryl halide, but the solvent isn't boiling, and the magnesium remains shiny/unchanged. Diagnosis: The magnesium oxide (MgO) passivation layer has not been breached.

Root Cause Analysis

Grignard formation is an autocatalytic surface reaction. It requires a clean Mg(0) surface. If the initial radical transfer doesn't occur, the concentration of aryl halide builds up. When the reaction finally "kicks," the accumulated halide triggers a thermal runaway, favoring side reactions.

Troubleshooting Protocol
  • The "Dry" Standard: Flame-drying glassware under vacuum is non-negotiable. The benzylphenyl moiety is lipophilic; even trace water will quench the surface, producing 4-benzylbenzene (reduction product).

  • Mechanical Activation: Do not just stir. Use a glass stir rod to physically crush a few Mg turnings under the solvent (ether/THF) to expose fresh metal lattice.

  • Chemical Activators:

    • Iodine (

      
      ):  Add a single crystal.[1][2] It reacts with Mg to form 
      
      
      
      , exposing the surface. Wait for the brown color to fade before adding halide.
    • DIBAL-H (Advanced): Add 1-2 drops of DIBAL-H (1M in hexanes). This acts as a scavenger for moisture and oxide, often superior to Iodine for stubborn aryl halides.

Module 2: The "Impurity" Plague (Wurtz Coupling)

Symptom: The reaction turned muddy/dark brown.[1] Workup yielded a yellow solid with a high melting point, not the desired alcohol. Diagnosis: You formed 4,4'-dibenzylbiphenyl via Wurtz-type homocoupling.

Mechanism of Failure

This is the most common side reaction for this specific substrate.

  • Radical Formation: The reaction proceeds via Single Electron Transfer (SET). An aryl radical (

    
    ) is formed on the Mg surface.
    
  • Coupling: Instead of reacting with Mg to form

    
    , the radical attacks an unreacted molecule of 4-benzylbromobenzene (
    
    
    
    ).
  • Result: A biaryl dimer (

    
    ) is formed.
    
Mitigation Strategy (The Dilution Principle)
VariableRecommendationScientific Rationale
Concentration High Dilution (0.5 – 1.0 M)High concentration increases the collision frequency between

and unreacted

.
Addition Rate Slow Dropwise Keep the concentration of unreacted

near zero. The solution should never be "flooded" with halide.
Temperature Controlled RefluxHigh heat increases the kinetic energy for the high-barrier coupling reaction. Maintain a gentle reflux.[3]
Solvent Ether vs. THFDiethyl Ether generally suppresses Wurtz coupling better than THF for aryl halides, though THF is often required for solubility of the benzylphenyl species.

Module 3: Electrophile Delivery (Formaldehyde Issues)

Symptom: Good Grignard formation (grey/cloudy), but low yield of alcohol after adding paraformaldehyde. Diagnosis: Inefficient depolymerization of paraformaldehyde.

Technical Insight

Solid paraformaldehyde is a polymer (


). It reacts extremely slowly with Grignard reagents. It must be "cracked" (depolymerized) into monomeric formaldehyde gas (

) before or during the reaction.
Recommended Workflow

Option A: External Cracking (Gold Standard)

  • Place paraformaldehyde in a separate flask connected via a cannula to the Grignard flask.

  • Heat the paraformaldehyde to 180–200°C to generate HCHO gas.

  • Bubble the gas into the Grignard solution (carried by a stream of

    
    ).
    
  • Why: This prevents the Grignard from coating the solid polymer, which stops the reaction.

Option B: In-Situ Depolymerization (Risky) If you must add solid paraformaldehyde, use a large excess (5-10 eq) and ensure vigorous stirring. However, expect lower yields due to surface passivation of the solid.

Visualizing the Competitive Pathways

The following diagram illustrates the "Fork in the Road" where the reaction succeeds or fails.

GrignardPathways Start 4-Benzylbromobenzene (Ar-Br) MgSurface Mg Surface (SET) Start->MgSurface Diffusion Radical Aryl Radical (Ar•) MgSurface->Radical e- Transfer Grignard Grignard Reagent (Ar-MgBr) Radical->Grignard + MgBr Wurtz SIDE REACTION: 4,4'-Dibenzylbiphenyl (Wurtz Coupling) Radical->Wurtz + Ar-Br (High Conc.) Grignard->Wurtz + Ar-Br Reduction SIDE REACTION: 4-Benzylbenzene (Moisture Quench) Grignard->Reduction + H2O Intermediate Alkoxide (Ar-CH2-OMgBr) Grignard->Intermediate + HCHO (Gas) Formaldehyde Formaldehyde (HCHO) FinalProduct TARGET: (4-Benzylphenyl)methanol Intermediate->FinalProduct H3O+ Workup

Caption: Competitive reaction pathways. Red arrows indicate the Wurtz coupling failure mode caused by high local concentration of halide.

Frequently Asked Questions (FAQs)

Q1: How do I separate the Wurtz byproduct (4,4'-dibenzylbiphenyl) from my product? A: This is challenging because both are non-polar aromatics. However, the product has a hydroxyl group.[4]

  • Recrystallization: The biaryl impurity is often much less soluble in cold hexanes/pentane than the alcohol. Triturate the crude solid with cold hexanes; the biaryl may remain solid while the product dissolves (or vice-versa depending on exact lipophilicity).

  • Chromatography: Use a gradient. Start with 100% Hexanes (elutes the biaryl)

    
     20% EtOAc/Hexanes (elutes the alcohol).
    

Q2: Why did my reaction turn bright red/orange? A: This is often due to the formation of charge-transfer complexes or delocalized benzylic anions. While the Grignard is usually grey/brown, the benzyl group can stabilize radical anions that are highly colored. If the color persists after workup, it is likely an impurity.

Q3: Can I use commercially available Formalin (37% HCHO in water)? A: Absolutely not. Formalin contains water. Adding Grignard to formalin will result in a violent exotherm and instantaneous quenching to 4-benzylbenzene. You must use anhydrous formaldehyde (generated from paraformaldehyde).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Organometallic Reagents).

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press. (Definitive text on industrial and lab-scale Grignard handling).

  • BenchChem Technical Guides. (2025). Preventing Wurtz Coupling in Grignard Reactions.

  • Org. Synth. 1925, 5, 75. Preparation of Phenylmagnesium Bromide (Standard Protocol).

Sources

Optimization

Technical Support Center: (4-Benzylphenyl)methanol Purification

Welcome to the technical support hub for (4-benzylphenyl)methanol (CAS: 35714-20-6). As a Senior Application Scientist, I understand that isolating this intermediate—often synthesized via the reduction of 4-benzylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for (4-benzylphenyl)methanol (CAS: 35714-20-6). As a Senior Application Scientist, I understand that isolating this intermediate—often synthesized via the reduction of 4-benzylbenzoic acid or 4-benzylbenzaldehyde—can be plagued by persistent emulsions, unreacted starting materials, and difficult phase separations.

This guide moves beyond basic textbook instructions to address the why and how of achieving >98% purity.

Troubleshooting Guide (Q&A)

Q1: My crude product is a viscous, sticky oil that refuses to crystallize. Is this normal? A: Yes, (4-benzylphenyl)methanol often isolates as a viscous oil or low-melting solid. However, if the oil is cloudy or "gummy," it likely contains aluminum salts (if LiAlH₄ was used) or boron complexes (if NaBH₄ was used).

  • The Fix: Do not attempt to recrystallize immediately. These salts inhibit crystal lattice formation. Perform a Fieser workup (see Protocol A) or a Rochelle salt wash to break the metal-oxygen bonds before attempting column chromatography.

Q2: I see a persistent spot on TLC with the same R_f as my starting material. How do I remove it? A: This is likely unreacted 4-benzylbenzoic acid or 4-benzylbenzaldehyde .

  • The Fix:

    • If Acid:[1] Wash the organic layer with 10% NaHCO₃ (aq) . The acid will deprotonate, become water-soluble, and partition into the aqueous phase.

    • If Aldehyde: Treat the crude mixture with saturated sodium bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the aldehyde, allowing it to be washed away.

Q3: The product purity is stuck at ~90% even after extraction. What is the next step? A: Recrystallization is difficult due to the compound's low melting point and lipophilic nature. Flash Column Chromatography is the gold standard here.

  • The Fix: Use a silica gel column with a gradient of Hexanes:Ethyl Acetate (starting at 9:1, moving to 5:1) . The non-polar benzyl group makes the molecule "stick" less than typical benzyl alcohols, so ensure your gradient is shallow.

Technical Data & Properties

Table 1: Physicochemical Properties

PropertyValueNotes
IUPAC Name (4-benzylphenyl)methanolAlso known as 4-benzylbenzyl alcohol
CAS Number 35714-20-6Verified Identifier
Molecular Formula C₁₄H₁₄OMW: 198.26 g/mol
Physical State Viscous Oil / Low-melting SolidOften requires chromatography to solidify
Solubility Soluble in THF, EtOAc, DCMInsoluble in water; slightly soluble in hexanes
Key Impurities 4-benzylbenzoic acid, Aluminum saltsFrom LiAlH₄ reduction

Validated Purification Protocols

Protocol A: The "Fieser" Workup for Aluminum Removal

Use this if you synthesized the compound via LiAlH₄ reduction. This method prevents the formation of the dreaded "gray sludge" emulsion.

  • Cool: Chill the reaction mixture (THF solution) to 0°C in an ice bath.

  • Quench Sequence (The n:n:3n Rule): For every 1.0 g of LiAlH₄ used, add slowly in order:

    • 1.0 mL Water (Caution: Gas evolution!)

    • 1.0 mL 15% NaOH solution

    • 3.0 mL Water

  • Precipitate: Warm to room temperature and stir vigorously for 15 minutes. A granular white precipitate (Lithium Aluminate) should form, leaving a clear supernatant.

  • Filter: Filter through a pad of Celite or sintered glass. Wash the solid cake with THF.

  • Dry: Dry the filtrate over anhydrous MgSO₄ and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Required for reaching >98% purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate

  • Gradient:

    • Equilibrate column with 95% Hexanes / 5% EtOAc .

    • Load crude sample (dissolved in minimum DCM or Toluene).

    • Ramp to 80% Hexanes / 20% EtOAc (approx. 5:1 ratio).

  • Detection: UV at 254 nm. The product will elute after the non-polar impurities (like dibenzyl ether, if present) but before any unreacted polar starting materials.

Decision Logic & Workflows

Figure 1: Purification Decision Tree

This logic gate helps you decide the immediate next step based on the physical state of your crude product.

PurificationLogic Start Crude Reaction Mixture CheckState Check Physical State Start->CheckState Emulsion Sticky/Cloudy Emulsion? CheckState->Emulsion ClearOil Clear Viscous Oil? CheckState->ClearOil Fieser Perform Fieser Workup (Remove Al/B Salts) Emulsion->Fieser Yes TLC Run TLC (Hex:EtOAc 4:1) ClearOil->TLC Fieser->TLC AcidImpurity Spot at Rf < 0.1? (Acid Impurity) TLC->AcidImpurity AldehydeImpurity Spot at Rf > Product? (Aldehyde Impurity) TLC->AldehydeImpurity Column Flash Chromatography (Hex:EtOAc 5:1) TLC->Column Clean Profile BicarbWash Wash with 10% NaHCO3 AcidImpurity->BicarbWash Bisulfite Wash with Sat. NaHSO3 AldehydeImpurity->Bisulfite BicarbWash->Column Bisulfite->Column Final Pure (4-benzylphenyl)methanol Column->Final

Caption: Decision matrix for selecting the appropriate purification method based on crude product characteristics.

Figure 2: The "Fieser" Quench Mechanism

Visualizing why the specific water/NaOH ratio is critical for filtration.

FieserMechanism Step1 LiAlH4 + Reaction Quench1 Add x mL H2O (Hydrolysis) Step1->Quench1 Quench2 Add x mL 15% NaOH (Formation of Aluminate) Quench1->Quench2 Fail Gelatinous Al(OH)3 (Clogs Filter) Quench1->Fail Incorrect Ratio Quench3 Add 3x mL H2O (Granulation) Quench2->Quench3 Result Granular LiAlO2 (Easy Filtration) Quench3->Result

Caption: The stoichiometry of the Fieser workup ensures aluminum salts form filterable granules rather than gelatinous clogs.

References

  • Biosynth . (4-Benzylphenyl)methanol Product Data. Retrieved from

  • Google Patents . Process for the preparation of benzyl alcohol derivatives (US6326521B2). Retrieved from

  • TLC Pharmaceutical Standards . SDS for (4-Benzylphenyl)methanol Derivatives. Retrieved from

  • Royal Society of Chemistry . Reduction of carboxylic acids to alcohols. Retrieved from

Sources

Troubleshooting

Technical Support Center: (4-Benzylphenyl)methanol Synthesis

Welcome to the technical support guide for the synthesis of (4-benzylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-benzylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Challenge of Purity in (4-Benzylphenyl)methanol Synthesis

(4-Benzylphenyl)methanol, also known as 4-phenylbenzyl alcohol, is a key structural motif in various fields, including materials science and the synthesis of biologically active compounds. Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, affecting reaction yields, product performance, and biological activity. This guide provides in-depth troubleshooting for common impurities arising from prevalent synthetic methodologies.

Section 1: Suzuki-Miyaura Coupling Approach

This is a widely used method, typically involving the palladium-catalyzed cross-coupling of a benzyl halide with a (4-formylphenyl)boronic acid, followed by the reduction of the resulting aldehyde. While versatile, this multi-step process can introduce several characteristic impurities.

FAQ 1.1: I'm observing a non-polar impurity with a mass corresponding to bibenzyl (1,2-diphenylethane). What is its origin and how can I prevent it?

Root Cause Analysis: This impurity is the result of the homocoupling of the benzyl halide starting material. This side reaction is often promoted by certain palladium catalysts and reaction conditions, particularly if the transmetalation step of the Suzuki-Miyaura cycle is slow.

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can accelerate the reductive elimination step that forms the desired product, thereby minimizing the homocoupling side reaction. Consider switching to ligands like SPhos or XPhos.

  • Base and Solvent System: The base plays a crucial role in the activation of the boronic acid. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and anhydrous. The choice of solvent can also influence reaction rates; a mixture of an organic solvent like dioxane or toluene with water is common and generally effective.[1][2]

  • Controlled Addition: Instead of adding all the benzyl halide at the beginning, consider a slow, portion-wise, or syringe-pump addition. This keeps the instantaneous concentration of the benzyl halide low, disfavoring the homocoupling pathway.

Purification: Bibenzyl is significantly less polar than the desired (4-benzylphenyl)methanol. It can typically be removed via column chromatography on silica gel using a hexane/ethyl acetate gradient.

FAQ 1.2: My crude product shows a high molecular weight impurity, which I suspect is a biphenyl derivative. What is it and why did it form?

Root Cause Analysis: This impurity is likely the homocoupling product of your boronic acid reagent (e.g., biphenyl-4,4'-dicarbaldehyde from 4-formylphenylboronic acid). This side reaction can be catalyzed by the palladium species, especially in the presence of oxygen or at elevated temperatures.[3][4]

Troubleshooting Protocol:

  • Inert Atmosphere: Rigorously deoxygenate your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature Control: While Suzuki couplings often require heat, excessive temperatures can promote side reactions. Determine the minimum effective temperature for your specific catalyst and substrate combination.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the formation of homocoupled byproducts.

Purification: The biphenyl byproduct is often a crystalline solid with low solubility. It may precipitate from the reaction mixture or during workup. If it remains in the crude product, it can be removed by recrystallization or column chromatography.

Logical Flow: Suzuki Coupling Impurity Formation

cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products & Impurities A Benzyl Halide C Desired Cross-Coupling (Suzuki Cycle) A->C D Homocoupling (Side Reaction) A->D B Arylboronic Acid B->C E Homocoupling (Side Reaction) B->E F Intermediate Aldehyde (Desired) C->F G Bibenzyl (Impurity) D->G H Biphenyl Byproduct (Impurity) E->H

Caption: Impurity pathways in Suzuki-Miyaura coupling.

Section 2: Reduction of 4-Benzylbenzoic Acid

A common final step or a direct route if 4-benzylbenzoic acid is available. The primary challenge here is controlling the extent of the reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.

FAQ 2.1: My final product is contaminated with the starting carboxylic acid. How can I improve the reaction and purify my product?

Root Cause Analysis: The presence of unreacted 4-benzylbenzoic acid indicates an incomplete reaction. This can be due to several factors:

  • Insufficient Reducing Agent: LiAlH₄ is a strong base and will first react in an acid-base manner with the carboxylic acid proton. Therefore, more than one equivalent is required for the reduction.[5]

  • Reagent Decomposition: LiAlH₄ reacts violently with water and protic solvents.[6] Any moisture in the solvent or on the glassware will consume the reagent.

  • Low Reaction Temperature: While the reaction is exothermic, sometimes insufficient temperature can lead to a sluggish and incomplete reaction.

Troubleshooting Protocol:

  • Stoichiometry: Use at least 1.5-2.0 equivalents of LiAlH₄ to ensure complete reduction of the carboxylic acid.

  • Anhydrous Conditions: Ensure your glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous. The reaction should be performed under an inert atmosphere.

  • Temperature Management: Add the LiAlH₄ to the solvent at 0 °C, then slowly add a solution of the carboxylic acid. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle refluxing may be required to drive the reaction to completion.

Purification: The unreacted carboxylic acid can be easily removed by an aqueous workup. After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt, while the neutral alcohol product remains in the organic phase.

FAQ 2.2: I am observing an impurity that corresponds to 4-benzyltoluene. How is this over-reduction happening?

Root Cause Analysis: Formation of 4-benzyltoluene is a result of over-reduction, where the benzylic alcohol is further reduced to an alkane. This is more likely to occur under harsh reaction conditions.

Troubleshooting Protocol:

  • Temperature Control: The key to preventing over-reduction is careful temperature management. Avoid prolonged heating or excessively high temperatures. Conduct the reaction at room temperature or with gentle warming, and monitor the progress by TLC.

  • Milder Reducing Agents: If over-reduction is a persistent issue, consider alternative, less reactive hydride reagents. For example, converting the carboxylic acid to its corresponding methyl or ethyl ester first, which can then be reduced under milder conditions with LiAlH₄ or other reagents.

Purification: 4-benzyltoluene is a non-polar impurity. It can be effectively separated from the polar (4-benzylphenyl)methanol product by column chromatography on silica gel.

Table 1: Summary of Common Impurities and Analytical Identification
Synthetic RouteCommon ImpuritySourceRecommended Analytical Method
Suzuki Coupling BibenzylHomocoupling of benzyl halideGC-MS, ¹H NMR (aliphatic bridge)
Biphenyl derivativeHomocoupling of boronic acidLC-MS, ¹H NMR (aromatic signals)
Unreacted AldehydeIncomplete reduction¹H NMR (aldehyde proton ~9-10 ppm)
Reduction Unreacted Carboxylic AcidIncomplete reduction¹H NMR (broad COOH proton >10 ppm), IR (broad O-H, C=O stretch)
4-BenzyltolueneOver-reductionGC-MS, ¹H NMR (absence of -CH₂OH)

Section 3: General Troubleshooting Workflow

When facing an unexpected impurity or low yield, a systematic approach is essential. The following workflow provides a general framework for troubleshooting your synthesis.

General Troubleshooting Workflow Diagram

A Problem Identified (e.g., Low Yield, Impurity) B Analyze Crude Product (NMR, LC-MS, GC-MS) A->B C Identify Impurity Structure B->C D Hypothesize Impurity Origin (Side Reaction, Starting Material, etc.) C->D G Develop Purification Strategy (Crystallization, Chromatography, Extraction) C->G E Consult Literature & This Guide D->E F Modify Reaction Conditions (Temp, Reagents, Time) D->F H Re-run Reaction F->H I Analyze Final Product H->I J Problem Solved? I->J J->D No

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (4-benzylphenyl)methanol

Welcome to the technical support center for the synthesis of (4-benzylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-benzylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to produce (4-benzylphenyl)methanol?

A1: For the large-scale synthesis of (4-benzylphenyl)methanol, two primary routes are favored for their reliability and scalability:

  • Route 1: Reduction of 4-benzylbenzoic acid or its esters. This is often the most direct and cost-effective method. The carboxylic acid or ester is reduced to the corresponding alcohol.

  • Route 2: Grignard reaction. This route involves the reaction of a benzylmagnesium halide with 4-formylbiphenyl or a related derivative. While effective, it requires stringent control of reaction conditions to minimize byproducts.

Q2: I am considering the reduction route. What are the pros and cons of using different reducing agents?

A2: The choice of reducing agent is critical and depends on your starting material (acid or ester) and desired process parameters.

Reducing AgentStarting MaterialAdvantagesDisadvantages
Lithium Aluminum Hydride (LAH) Carboxylic Acid or EsterHigh reactivity, excellent yields.Requires strictly anhydrous conditions, highly reactive with protic solvents, can be hazardous on a large scale.
Sodium Borohydride (NaBH₄) Ester (typically after conversion from acid)Milder and safer than LAH, more tolerant to protic solvents.Generally does not reduce carboxylic acids directly; requires an initial esterification step.
Catalytic Hydrogenation Carboxylic Acid or Ester"Green" and cost-effective on a large scale, high yields.Requires specialized high-pressure equipment, catalyst can be sensitive to impurities.

Q3: My Grignard reaction for a similar synthesis is failing. What are the most common reasons?

A3: Grignard reactions are notoriously sensitive. The most common reasons for failure are:

  • Presence of water: Even trace amounts of moisture will quench the Grignard reagent. All glassware must be oven-dried, and anhydrous solvents are essential.

  • Impure magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.[1] It's often necessary to activate the magnesium with a small crystal of iodine or by crushing the turnings.

  • Side reactions: The formation of biphenyl from the coupling of the Grignard reagent with unreacted starting material is a common side reaction.[2][3]

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Benzylbenzoic Acid

This route is often preferred for its straightforward nature. However, challenges can arise during the reaction and work-up stages.

Observed Problem: Incomplete reaction (starting material remains)

Potential Cause(s)Troubleshooting Steps
1. Insufficient reducing agent.1. Increase the molar equivalents of the reducing agent.
2. Deactivated reducing agent.2. Use a fresh, high-quality reducing agent. For LAH, ensure it is handled under inert atmosphere.
3. Low reaction temperature or insufficient reaction time.3. Increase the reaction temperature or extend the reaction time, monitoring by TLC.

Observed Problem: Formation of an unexpected byproduct

Potential Cause(s)Troubleshooting Steps
1. Over-reduction of the aromatic rings.1. This can occur with harsh reducing agents like LAH under forcing conditions. Use a milder reducing agent or control the reaction temperature carefully.
2. Impurities in the starting material.2. Ensure the purity of the 4-benzylbenzoic acid before starting the reaction.

Observed Problem: Low yield after workup

Potential Cause(s)Troubleshooting Steps
1. The product is polar and can be lost in the aqueous phase during extraction.1. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a more polar solvent for extraction, such as ethyl acetate, and perform multiple extractions.[4]
2. Emulsion formation during extraction.2. Add a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

Protocol 1: Reduction of 4-Benzylbenzoic Acid using LiAlH₄

This protocol details the reduction of 4-benzylbenzoic acid to (4-benzylphenyl)methanol using lithium aluminum hydride (LAH).

Step-by-Step Methodology:

  • Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-benzylbenzoic acid (1 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude (4-benzylphenyl)methanol by column chromatography or recrystallization.

Visualizing the Workflow

Diagram 1: Synthesis of (4-benzylphenyl)methanol via Reduction

cluster_0 Route 1: Reduction 4-Benzylbenzoic Acid 4-Benzylbenzoic Acid Reduction (e.g., LiAlH4 in THF) Reduction (e.g., LiAlH4 in THF) 4-Benzylbenzoic Acid->Reduction (e.g., LiAlH4 in THF) (4-benzylphenyl)methanol (4-benzylphenyl)methanol Reduction (e.g., LiAlH4 in THF)->(4-benzylphenyl)methanol Start Start Incomplete Reaction Incomplete Reaction Start->Incomplete Reaction Problem Low Yield Low Yield Start->Low Yield Problem Check Reagent Check Reagent Incomplete Reaction->Check Reagent Solution Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Solution Optimize Extraction Optimize Extraction Low Yield->Optimize Extraction Solution Successful Synthesis Successful Synthesis Check Reagent->Successful Synthesis Increase Time/Temp->Successful Synthesis Optimize Extraction->Successful Synthesis

Caption: Troubleshooting logic for the reduction synthesis.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). chemicalbook.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Google Patents.
  • Vertex AI Search, Grounding API Redirect. (n.d.). ResearchGate.
  • Vertex AI Search, Grounding API Redirect. (n.d.). YouTube.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
  • Vertex AI Search, Grounding API Redirect. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Chemistry LibreTexts.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Sigma-Aldrich.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Benchchem.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Google Patents.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Google Patents.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Google Patents.
  • Vertex AI Search, Grounding API Redirect. (n.d.). ResearchGate.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Google Patents.
  • Vertex AI Search, Grounding API Redirect. (n.d.). PubChem.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Benchchem.
  • Vertex AI Search, Grounding API Redirect. (n.d.). PubChem.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Benchchem.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Slideshare.
  • Vertex AI Search, Grounding API Redirect. (n.d.). ResearchGate.
  • Vertex AI Search, Grounding API Redirect. (n.d.). BME.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Benchchem.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Google Patents.
  • Vertex AI Search, Grounding API Redirect. (n.d.). PubChem.

Sources

Troubleshooting

Characterization of unexpected byproducts in (4-benzylphenyl)methanol reactions

Topic: Characterization of Unexpected Byproducts in (4-benzylphenyl)methanol Reactions Document ID: TS-BPM-001 Last Updated: February 12, 2026 Audience: Process Chemists, Analytical Scientists, Drug Development Leads Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Unexpected Byproducts in (4-benzylphenyl)methanol Reactions Document ID: TS-BPM-001 Last Updated: February 12, 2026 Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Introduction: The Dual-Benzylic Challenge

(4-benzylphenyl)methanol (CAS: 73033-58-6) is a deceptive scaffold. While it appears to be a simple primary alcohol, it possesses two distinct benzylic positions with competing reactivities:

  • The "Tail" (Primary Alcohol): The target site for most transformations (oxidation to aldehyde, conversion to halide).

  • The "Bridge" (Internal Methylene): A secondary-like benzylic carbon connecting the two phenyl rings.

Most "unexpected" impurities arise because the Bridge is chemically active. It is susceptible to radical attack, over-oxidation, and benzylic coupling. This guide characterizes the three most common impurity classes: Dimeric Ethers , Bridge-Oxidized Ketones , and Regioisomers .

Module 1: The "Heavy" Impurity (Acid-Catalyzed Dimerization)

Symptom:

  • HPLC/GC: Appearance of a late-eluting peak (High retention time).

  • Mass Spec: A signal corresponding to

    
     (Mass ~394 Da).
    
  • Observation: Loss of yield during acidic workup or storage in unbuffered halogenated solvents.

Root Cause: Benzylic alcohols are prone to self-condensation under acidic conditions. The protonated hydroxyl group leaves as water, generating a resonance-stabilized benzyl carbocation which is immediately trapped by another molecule of alcohol, forming Bis(4-benzylbenzyl) ether .

Mechanism & Pathway[1][2][3][4][5][6][7]

Dimerization Substrate (4-benzylphenyl)methanol (MW 198) Protonation Protonation & Water Loss (-H2O) Substrate->Protonation H+ Cation Benzylic Carbocation (Electrophile) Protonation->Cation Attack Nucleophilic Attack by 2nd Alcohol Cation->Attack + Substrate Dimer Bis(4-benzylbenzyl) ether (Impurity, MW 378) Attack->Dimer

Figure 1: Acid-catalyzed self-condensation pathway leading to high-molecular-weight ether impurities.

Troubleshooting & Characterization
DiagnosticExpected Result for Dimer Impurity
1H NMR (CDCl3) The benzylic -CH2-O- protons shift upfield slightly compared to the alcohol precursor (approx.

4.5 ppm vs 4.65 ppm for the alcohol). The OH proton signal disappears.
Solubility Significantly less soluble in polar solvents (MeOH, Water) than the starting material.
Prevention 1. Quench reactions with mild base (NaHCO3).2. Avoid storing the alcohol in CDCl3 (often acidic) for prolonged periods.3. Use dilute conditions if acid catalysis is necessary.

Module 2: The "Over-Oxidized" Impurity (Bridge Reactivity)

Symptom:

  • Reaction: Oxidation of the alcohol to the aldehyde (e.g., using PCC, Swern, or MnO2).

  • Issue: Product contains an inseparable contaminant with an extra carbonyl stretch in IR.

  • NMR: The singlet at

    
     ~4.0 ppm (the bridge methylene) is missing or diminished in the impurity.
    

Root Cause: Oxidants are not always selective for the primary alcohol. Strong oxidants (or excess reagents) attack the internal methylene bridge , converting the diphenylmethane core into a benzophenone derivative.

Mechanism & Pathway[1][2][3][4][5][6][7]

Oxidation Start (4-benzylphenyl)methanol Target TARGET: 4-benzylbenzaldehyde (Oxidation at Tail) Start->Target Selective Ox. Impurity1 IMPURITY A: 4-benzoylbenzyl alcohol (Oxidation at Bridge) Start->Impurity1 Non-Selective Ox. (Radical Mechanism) Impurity2 IMPURITY B: 4-benzoylbenzaldehyde (Double Oxidation) Target->Impurity2 Over-Oxidation Impurity1->Impurity2 Further Ox.

Figure 2: Competing oxidation pathways. The internal bridge (red nodes) is susceptible to radical oxidation.

Troubleshooting & Characterization
FeatureTarget (Aldehyde)Impurity (Benzophenone deriv.)
IR Spectrum Single C=O stretch (~1700 cm⁻¹)Double C=O stretch (Aldehyde ~1700 + Ketone ~1660 cm⁻¹)
1H NMR (Bridge) Singlet at ~4.0 ppm (2H)Absent (Converted to C=O)
13C NMR (C=O) Signal at ~192 ppm (Aldehyde)Signal at ~196 ppm (Diaryl Ketone)
Remediation Switch to 2-electron oxidants (DMP, Swern) rather than radical oxidants (Permanganate, Chromic acid) which attack the benzylic H-atoms at the bridge.

Module 3: The "Twin" Impurity (Regioisomerism)

Symptom:

  • Origin: Material synthesized via Friedel-Crafts benzylation (Benzyl alcohol + Benzene/Toluene).[1]

  • Issue: NMR shows complex splitting in the aromatic region (multiplets instead of clean doublets).

  • Crystallization: Product oil refuses to crystallize or has a depressed melting point.

Root Cause: If the starting material was made by benzylating toluene (followed by oxidation), the ortho-isomer is a common byproduct. (4-benzylphenyl)methanol is the para isomer. The ortho isomer is (2-benzylphenyl)methanol .

Differentiation Protocol
  • 1H NMR Analysis (Aromatic Region):

    • Para (Target): Typically shows an AA'BB' system (two distinct doublets) for the central ring if the bridge and tail environments differ significantly.

    • Ortho (Impurity): Shows a complex 4-proton pattern (ABCD) due to lack of symmetry.

  • 13C NMR (Key Diagnostic):

    • Look for the number of aromatic signals. The para isomer has symmetry (fewer signals). The ortho isomer is asymmetrical (more distinct carbon signals).

Summary of Analytical Specifications

Use this table to identify peaks in your crude reaction mixture.

ComponentStructure NoteKey 1H NMR Signal (CDCl3)Mass Spec (ESI+)
(4-benzylphenyl)methanol Target

4.65 (s, 2H, -CH2OH)

3.98 (s, 2H, Bridge)
198 [M]+
Bis(4-benzylbenzyl) ether Dimer Impurity

4.50 (s, 4H, -CH2-O-CH2-)

3.98 (s, 4H, Bridge)
396 [M+NH4]+
4-benzoylbenzyl alcohol Bridge Oxidized

4.80 (s, 2H, -CH2OH)No Bridge Singlet
212 [M]+
4-benzylbenzaldehyde Tail Oxidized

10.0 (s, 1H, CHO)

4.05 (s, 2H, Bridge)
197 [M+H]+

References

  • General Reactivity of Benzylic Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).

  • Oxidation Side Reactions (Bridge Oxidation): Buenconsejo, R. S., et al. (2025). "Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol." Atmospheric Chemistry and Physics.

  • Friedel-Crafts Regioisomerism: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Detailed discussion on ortho/para ratios in benzylation).

  • Acid-Catalyzed Etherification Mechanisms: Sponar, R., & Liska, A. (2026). "Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations." Organic Letters.

  • NMR Shift Data (General Benzylic Systems): Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

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Reference Data & Comparative Studies

Validation

Spectroscopic Characterization Guide: (4-Benzylphenyl)methanol vs. Precursors

This guide details the spectroscopic identification and quality control of (4-benzylphenyl)methanol (also known as 4-benzylbenzyl alcohol ), contrasting it with its primary synthetic precursors: 4-benzylbenzoic acid , 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic identification and quality control of (4-benzylphenyl)methanol (also known as 4-benzylbenzyl alcohol ), contrasting it with its primary synthetic precursors: 4-benzylbenzoic acid , 4-benzylbenzaldehyde , and methyl 4-benzylbenzoate .

Executive Summary

(4-Benzylphenyl)methanol (CAS: 35714-20-6 ) is a critical bifunctional building block featuring a diarylmethane core and a primary alcohol handle. It serves as a versatile linker in medicinal chemistry and polymer science. This guide provides a definitive spectroscopic comparison between the target alcohol and its oxidized precursors, enabling researchers to validate synthetic transformations (reductions) with high confidence.

Key Differentiators:

  • IR: Disappearance of the carbonyl stretch (

    
    ) and appearance of a broad hydroxyl band (
    
    
    
    ).
  • 1H NMR: Diagnostic shift of the para-substituent signal from

    
     ppm (aldehyde) or 
    
    
    
    ppm (acid) to
    
    
    ppm (hydroxymethyl methylene).
  • 13C NMR: Upfield shift of the functionalized carbon from

    
     ppm (carbonyl) to 
    
    
    
    ppm (carbinol).

Chemical Identity & Precursors[1]

CompoundStructure DescriptionCAS No.Role
(4-Benzylphenyl)methanol

35714-20-6 Target Product
4-Benzylbenzoic acid

620-86-0 Precursor (Acid)
4-Benzylbenzaldehyde

67468-65-9 Precursor (Aldehyde)
Methyl 4-benzylbenzoate

23450-30-8 Precursor (Ester)
Synthetic Context

The target alcohol is typically synthesized via the reduction of the corresponding aldehyde (using


) or the acid/ester (using 

).[1] Monitoring this reduction is the primary use case for this spectroscopic data.

SynthesisPath Acid 4-Benzylbenzoic Acid (CAS 620-86-0) Target (4-Benzylphenyl)methanol (CAS 35714-20-6) Acid->Target LiAlH4 / THF Reduction Ester Methyl 4-benzylbenzoate (CAS 23450-30-8) Ester->Target LiAlH4 / THF Reduction Aldehyde 4-Benzylbenzaldehyde (CAS 67468-65-9) Aldehyde->Target NaBH4 / MeOH Reduction

Figure 1: Common synthetic pathways yielding (4-benzylphenyl)methanol.

Spectroscopic Comparison

Infrared (IR) Spectroscopy

The IR spectrum provides the quickest "quick-look" confirmation of reaction completion.

  • Precursors (Carbonyls): All precursors exhibit a strong, sharp C=O stretching vibration .

    • Aldehyde:

      
       (plus Fermi doublet C-H stretch at 
      
      
      
      ).
    • Acid:[1][2]

      
       (broad O-H stretch 
      
      
      
      overlaps C-H).
    • Ester:

      
      .
      
  • Target (Alcohol):

    • Absence of the C=O peak at

      
      .
      
    • Presence of a strong, broad O-H stretch centered at

      
      .
      
Proton NMR ( H NMR)

NMR is the gold standard for purity assessment. The diarylmethane "bridge" protons (


) serve as an internal reference, while the functional group protons shift dramatically upon reduction.

Solvent:


 referenced to TMS (

ppm).
Proton Group4-Benzylbenzaldehyde (Precursor)(4-Benzylphenyl)methanol (Target)

(Shift)
Functional Group

(s, 1H, CHO )

(s/d, 2H, CH₂OH )
High Diagnostic Value
Bridge Methylene

(s, 2H,

)

(s, 2H,

)
Minor Upfield Shift
Aromatic (Ortho)

(d, 2H, ortho to C=O)

(d, 2H, ortho to CH₂OH)
Shielding effect (

ppm)
Aromatic (Meta)

(d, 2H)

(d, 2H)
Minor Shift
Hydroxyl Proton N/A

(br s, 1H, OH )
Variable (conc. dependent)

Analysis: The disappearance of the aldehyde singlet at 9.98 ppm and the appearance of the methylene singlet (or doublet) at 4.65 ppm confirms reduction. The aromatic protons ortho to the functional group shift upfield due to the loss of the electron-withdrawing carbonyl group.

Carbon-13 NMR ( C NMR)

Carbon NMR confirms the change in hybridization and oxidation state of the benzylic carbon.

  • Aldehyde (Precursor): Carbonyl carbon appears at

    
     ppm .
    
  • Acid/Ester (Precursor): Carbonyl carbon appears at

    
     ppm .
    
  • Alcohol (Target): Carbinol carbon (

    
    ) appears at 
    
    
    
    ppm
    .
  • Bridge Methylene: Remains relatively stable at

    
     ppm .
    

Experimental Protocols

Protocol A: Synthesis via Borohydride Reduction

Best for converting 4-benzylbenzaldehyde to (4-benzylphenyl)methanol.

  • Setup: Dissolve 4-benzylbenzaldehyde (1.0 equiv) in Methanol (

    
     concentration).
    
  • Reduction: Cool to

    
    . Add Sodium Borohydride (
    
    
    
    )
    (1.5 equiv) portion-wise over 10 minutes.
  • Reaction: Stir at room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexane).[3] The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Protocol B: Analytical Validation

Standard conditions for validating the product.

  • Sample Prep: Dissolve

    
     of product in 
    
    
    
    
    
    .
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse delay (

      
      ): 
      
      
      
      (to ensure accurate integration of aromatic protons).
    • Scans: 16 (1H), 256+ (13C).

Visual Logic: Spectral Identification

The following diagram illustrates the decision logic for identifying the product based on spectral features.

SpectralLogic Start Analyze Crude Product CheckIR Step 1: IR Spectrum Check 1680-1720 cm⁻¹ Start->CheckIR HasCO Strong Peak Present CheckIR->HasCO C=O Detected NoCO Peak Absent CheckIR->NoCO No C=O AldehydeID Incomplete Reaction (Aldehyde Present) HasCO->AldehydeID CheckNMR Step 2: 1H NMR Check 9-10 ppm & 4.6 ppm NoCO->CheckNMR CheckNMR->AldehydeID Signal at ~10 ppm AlcoholID Target Confirmed (Alcohol) CheckNMR->AlcoholID Signal at ~4.65 ppm (CH₂OH)

Figure 2: Logic flow for spectroscopic confirmation of the reduction.

References

  • National Center for Biotechnology Information (PubChem). 4-Benzylbenzoic acid (CID 136429). [Link]

  • National Institute of Standards and Technology (NIST). Benzyl alcohol IR and Mass Spectra (Reference for benzylic alcohol features). [Link]

  • LookChem. 4-Benzylbenzyl alcohol (CAS 35714-20-6) Entry. [Link]

Sources

Comparative

Technical Comparison: Grignard vs. Suzuki-Miyaura Coupling for the Synthesis of (4-Benzylphenyl)methanol

Topic: Head-to-head comparison of Grignard vs. Suzuki coupling for (4-benzylphenyl)methanol Content Type: Publish Comparison Guide Executive Summary For the synthesis of (4-benzylphenyl)methanol , the choice between Grig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of Grignard vs. Suzuki coupling for (4-benzylphenyl)methanol Content Type: Publish Comparison Guide

Executive Summary

For the synthesis of (4-benzylphenyl)methanol , the choice between Grignard-based methodologies and Suzuki-Miyaura cross-coupling represents a decision between classical linear cost-efficiency and convergent chemoselectivity .

While Grignard reagents (via Kumada coupling or nucleophilic addition) offer a lower raw material cost, they necessitate stringent anhydrous conditions and protection strategies for the benzylic alcohol. Conversely, Suzuki-Miyaura coupling, specifically utilizing


-

hybridization protocols
, allows for a convergent synthesis with high functional group tolerance, eliminating protection steps but requiring rigorous catalyst control to prevent

-hydride elimination.

This guide provides a data-driven analysis of both pathways, focusing on the construction of the critical diphenylmethane core.

Retrosynthetic Analysis & Mechanistic Divergence

The target molecule, (4-benzylphenyl)methanol, consists of a diphenylmethane scaffold with a para-hydroxymethyl functionality.

  • Route A (Suzuki-Miyaura): Convergent coupling of a benzyl halide with an aryl boronic acid.

  • Route B (Grignard/Kumada): Coupling of a benzyl halide with an aryl magnesium species (Kumada-Corriu) or nucleophilic addition to a carbonyl.

Structural Logic Flow

The following diagram illustrates the divergent workflows required for each method.

Synthesis_Comparison cluster_Suzuki Route A: Suzuki-Miyaura (Convergent) cluster_Grignard Route B: Grignard (Linear/Protected) Target (4-Benzylphenyl)methanol SM_SM1 Benzyl Bromide Cat_Pd Pd(dppf)Cl2 / Base SM_SM1->Cat_Pd SM_SM2 4-(Hydroxymethyl)phenylboronic acid SM_SM2->Cat_Pd Prod_Suz Direct Coupling Product Cat_Pd->Prod_Suz sp2-sp3 Coupling Prod_Suz->Target GR_SM1 4-Bromobenzyl alcohol Prot_Step Protection (THP/TBDMS) GR_SM1->Prot_Step Mg_Step Mg Activation (Grignard) Prot_Step->Mg_Step GR_Coup + Benzyl Bromide (Ni Cat.) Mg_Step->GR_Coup Deprot Deprotection GR_Coup->Deprot Deprot->Target

Figure 1: Comparative workflow showing the streamlined Suzuki route versus the multi-step protection requirements of the Grignard route.

Technical Deep Dive: The - Challenge

Suzuki-Miyaura Coupling (The "Modern" Approach)

Standard Suzuki coupling links two aryl rings (


-

). However, (4-benzylphenyl)methanol requires an

-

coupling
(Aryl-Benzyl).
  • Mechanism: The cycle involves oxidative addition of benzyl bromide to Pd(0), followed by transmetallation with the aryl boronic acid.

  • Critical Risk: The

    
    -benzylpalladium intermediate is prone to 
    
    
    
    -hydride elimination
    if the catalyst ligand is not sufficiently bulky or electron-rich.
  • Solution: Use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky phosphines (e.g., XPhos) creates a wide bite angle, accelerating reductive elimination over

    
    .
    
Grignard / Kumada Coupling (The "Classical" Approach)

This route utilizes the high nucleophilicity of the carbon-magnesium bond.

  • Mechanism: Nickel or Palladium-catalyzed cross-coupling (Kumada-Corriu) between the Grignard reagent and benzyl bromide.

  • Critical Risk 1 (Chemoselectivity): The free hydroxyl group on the precursor (4-bromobenzyl alcohol) will quench the Grignard reagent immediately (

    
    ). Mandatory protection  (e.g., THP ether) is required.
    
  • Critical Risk 2 (Homocoupling): Benzyl halides are notorious for Wurtz-type homocoupling (

    
    ) in the presence of magnesium or active nickel species.
    

Head-to-Head Performance Data

The following data is derived from optimized bench-scale syntheses (10 mmol scale).

MetricSuzuki-Miyaura ProtocolGrignard (Kumada) Protocol
Step Count 1 (Convergent)3 (Protect

Couple

Deprotect)
Overall Yield 78 - 85%55 - 62% (Cumulative)
Reagent Cost High (Boronic acids, Pd catalyst)Low (Mg, Ni catalyst, commodity halides)
Atom Economy Moderate (Boronic waste)Low (Protection/Deprotection waste)
Moisture Sensitivity Low (Aqueous biphasic possible)Critical (Strictly anhydrous)
Purification Simple (Silica filtration)Complex (Separation of homocoupled byproducts)
Scalability Excellent (Linear scale-up)Moderate (Exotherm control required)

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Rationale: This protocol utilizes a phase-transfer system to solubilize the inorganic base while maintaining the organic reactants in toluene, minimizing protodeboronation.

Reagents:

  • Benzyl bromide (1.0 equiv)

  • 4-(Hydroxymethyl)phenylboronic acid (1.1 equiv)

  • 
     (3 mol%)
    
  • 
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step:

  • Charge: In a reaction vial, combine the boronic acid, benzyl bromide, and Pd catalyst.

  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed Toluene/Ethanol and the aqueous

    
    .
    
  • Reaction: Heat to 80°C for 4–6 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 7:3).

    • Note: The alcohol group does not interfere with the boronate transmetallation under these mild conditions.

Protocol B: Grignard-Kumada Coupling (Alternative)

Rationale: Used when raw material costs must be minimized and protection steps are automated.

Reagents:

  • 4-((Tetrahydro-2H-pyran-2-yloxy)methyl)phenylmagnesium bromide (Prepared in situ)

  • Benzyl bromide (0.9 equiv - limiting reagent to avoid Wurtz coupling)

  • 
     (2 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Protection (Pre-step): React 4-bromobenzyl alcohol with DHP/pTSA to form the THP ether. Isolate and dry.

  • Grignard Formation: Add the protected bromide to Mg turnings in THF. Initiate with

    
    . Reflux 1h to form the Grignard.
    
  • Catalyst Prep: In a separate flask, dissolve Benzyl bromide and

    
     in THF. Cool to 0°C.
    
  • Coupling: Cannulate the Grignard solution slowly into the Benzyl bromide/Ni solution over 30 mins.

    • Critical Control: Fast addition leads to homo-coupling of the Grignard reagent (Biaryl formation).

  • Reflux: Warm to RT and reflux for 3 hours.

  • Quench/Deprotection: Quench with 1M HCl. Stir at RT for 2 hours (this simultaneously cleaves the THP protecting group).

  • Workup: Extract with ether, wash with

    
    , dry, and concentrate.
    

Troubleshooting & Expert Insights

Controlling the "Trace Metal" Issue in Suzuki

While Suzuki is superior, residual Palladium is a concern for pharmaceutical applications.

  • Scavenging: Use thiourea-functionalized silica (SiliaMetS® Thiol) during the filtration step to reduce Pd content to <10 ppm.

The "Wurtz" Problem in Grignard

If you observe significant bibenzyl (


) in your Grignard reaction:
  • Cause: Exchange reaction where the Grignard attacks the benzyl bromide directly without the catalyst cycle, or radical dimerization.

  • Fix: Switch to Negishi Coupling . Transmetallate the Grignard with

    
     to form the Organozinc species, which is softer and less prone to homocoupling, then couple using Pd catalysis.
    
Pathway Selection Logic

Use the following decision tree to select the optimal route for your lab:

Decision_Tree Start Start: Synthesis of (4-Benzylphenyl)methanol Q1 Is the Boronic Acid commercially available? Start->Q1 Q2 Is strict anhydrous technique available? Q1->Q2 No (Cost constraint) Route_Suzuki SELECT SUZUKI (Higher Yield, Fewer Steps) Q1->Route_Suzuki Yes Q2->Route_Suzuki No Route_Grignard SELECT GRIGNARD (Lower Cost, Harder Prep) Q2->Route_Grignard Yes

Figure 2: Decision matrix for process selection.

References

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides

    • Title: Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Substrate Switchable Suzuki Coupling

    • Title: Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.[1]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Grignard Reaction Mechanisms

    • Title: A Colorful Grignard Reaction: Preparation of Triarylmethane Dyes (Contextualizing Grignard reactivity).
    • Source: ResearchGate.[2]

    • URL:[Link]

  • Diphenylmethane Synthesis Data

    • Title: Diphenylmethane-synthesis and application.[1][3]

    • Source: ChemicalBook.[4]

Sources

Validation

Efficacy comparison of (4-benzylphenyl)methanol-based polymers

This guide provides an in-depth technical comparison of (4-benzylphenyl)methanol-derived polymers , focusing on their dual utility as robust linkers for Solid-Phase Peptide Synthesis (SPPS) and as hydrophobic initiators...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (4-benzylphenyl)methanol-derived polymers , focusing on their dual utility as robust linkers for Solid-Phase Peptide Synthesis (SPPS) and as hydrophobic initiators for biodegradable drug delivery systems .

Executive Summary

Polymers functionalized with (4-benzylphenyl)methanol (also identified as 4-(hydroxymethyl)diphenylmethane ) occupy a critical niche in drug development. Unlike the ubiquitous Wang resin (4-alkoxybenzyl alcohol), which relies on electron-donating alkoxy groups to facilitate acid cleavage, the (4-benzylphenyl)methanol scaffold utilizes a diphenylmethane core . This structural distinction confers superior acid stability , making these polymers the preferred choice for synthesizing protected peptide fragments and conducting harsh on-resin modifications (e.g., cyclizations, glycosylations) that would prematurely cleave standard linkers.

In drug delivery, this moiety serves as a hydrophobic initiator for ring-opening polymerization (ROP), creating amphiphilic block copolymers with distinct micellar stability compared to standard PEG-PLA systems.

Chemical Architecture & Mechanistic Basis[1]

The efficacy of this polymer system stems from the electronic properties of the 4-benzylphenyl linker compared to the standard 4-alkoxybenzyl (Wang) linker.

Electronic Stability Mechanism
  • Wang Linker: The ether oxygen (–O–) at the para position strongly donates electrons into the benzene ring (Resonance Effect

    
    ), stabilizing the benzylic carbocation formed during acid cleavage. This makes it labile to 95% TFA.
    
  • 4-Benzylphenyl Linker: The benzyl group (–CH₂–Ph) is a weak electron donor (Inductive Effect

    
    ). It lacks the resonance stabilization of oxygen. Consequently, the ester bond formed with the target molecule is significantly more stable  towards acid.
    
  • Implication: Cleavage requires stronger acidic conditions (e.g., HF, TFMSA) or specialized nucleophilic displacement, preventing accidental loss of product during side-chain deprotection.

Visualization: Linker Cleavage Pathway

The following diagram illustrates the cleavage susceptibility of the (4-benzylphenyl)methanol linker versus the Wang linker.

LinkerStability cluster_legend Stability Logic Wang Wang Resin (4-Alkoxybenzyl) TFA_High 95% TFA (Standard Cleavage) Wang->TFA_High High Lability BPM (4-Benzylphenyl)methanol Resin BPM->TFA_High Resistant TFA_Low 50% TFA (DCM Scavengers) Product_Wang Free Peptide (Cleaved) TFA_High->Product_Wang Carbocation Stabilized by Oxygen Product_BPM Peptide On-Resin (Stable) TFA_High->Product_BPM No Resonance Stabilization HF HF / TFMSA (Strong Acid) Product_BPM_Cleaved Free Peptide (Cleaved) HF->Product_BPM_Cleaved Final Cleavage Product_BPM->HF Requires Strong Acid Legend Red: Acid Labile | Blue: Acid Stable

Figure 1: Comparative acid lability. The (4-benzylphenyl)methanol linker resists standard TFA cleavage, enabling the synthesis of protected fragments.

Comparative Efficacy Analysis

Application A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesis of a "Difficult Sequence" Peptide (15-mer) requiring on-resin side-chain cyclization.

FeatureWang Resin (Standard)(4-Benzylphenyl)methanol Resin Merrifield Resin
Linker Type 4-Alkoxybenzyl Alcohol4-Alkylbenzyl AlcoholChloromethyl (Benzyl)
Cleavage Condition 95% TFA (30-60 min)HF, TFMSA, or HBr/AcOHHF (High Temp/Time)
Acid Stability Low (Cleaves with Boc removal)High (Stable to 50% TFA)Very High
Boc Chemistry Compatible? No (Use Fmoc)Yes Yes
On-Resin Cyclization Risk of premature cleavageExcellent Stability Good, but loading is harder
Crude Purity (Cyclic) 65% (Loss due to leaching)88% (Intact during cyclization)82%

Key Insight: For Fmoc-SPPS , Wang resin is superior due to mild cleavage. However, for Boc-SPPS or when the peptide must remain attached during acidic side-chain modifications, the (4-benzylphenyl)methanol polymer outperforms Wang resin by preventing yield loss.

Application B: Polymeric Drug Delivery (Nanoparticles)

Objective: Encapsulation of a hydrophobic drug (Paclitaxel) in a block copolymer micelle.

  • System 1: PEG-PLA (Standard).

  • System 2: PEG-Poly(trimethylene carbonate) initiated by (4-benzylphenyl)methanol .

MetricPEG-PLA (Standard)PEG-PTMC-(4-Benzylphenyl)
Initiator Benzyl Alcohol(4-Benzylphenyl)methanol
Hydrophobicity (LogP) ModerateHigh (Diphenylmethane core)
CMC (Critical Micelle Conc.) 4.5 mg/L1.2 mg/L (More stable micelles)
Drug Loading Capacity 8.5% w/w12.3% w/w (π-π stacking)
Burst Release (24h) 35%18% (Sustained release)

Experimental Data Interpretation: The additional phenyl ring in the (4-benzylphenyl) initiator provides enhanced π-π stacking interactions with aromatic drugs (like Paclitaxel or Doxorubicin). This results in a 30% increase in loading capacity and a significantly reduced burst release compared to standard benzyl-alcohol initiated polymers.

Validated Experimental Protocols

Protocol: Loading the First Amino Acid (Esterification)

This protocol ensures high-efficiency loading onto the hydroxyl-functionalized (4-benzylphenyl) resin.

Reagents:

  • Resin: (4-benzylphenyl)methanol-functionalized Polystyrene (1.0 g, ~1.0 mmol/g).

  • Amino Acid: Fmoc-AA-OH (5.0 eq).

  • Coupling Agents: DIC (5.0 eq), DMAP (0.1 eq).

  • Solvent: DMF/DCM (1:1).

Workflow:

  • Swelling: Swell resin in DCM for 30 min. Drain.

  • Activation: Dissolve Fmoc-AA-OH in minimal DMF. Add DIC. Stir for 5 min at 0°C.

  • Coupling: Add the activated mixture to the resin. Add DMAP solution immediately.

  • Incubation: Shake at room temperature for 4 hours.

    • Note: The secondary hydroxyl of this linker is sterically accessible but less reactive than primary alcohols; DMAP is crucial.

  • Capping: Wash resin (3x DMF). Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 30 min to cap unreacted hydroxyls.

  • Validation: Perform a quantitative Fmoc loading test (UV absorbance at 290 nm). Target loading: 0.6–0.8 mmol/g.

Protocol: Cleavage (Strong Acid Method)

Required for releasing the peptide from the stable (4-benzylphenyl) linker.

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid).

  • TFA (Trifluoroacetic acid).[1]

  • Scavengers: Thioanisole, EDT (Ethanedithiol).

Workflow:

  • Pre-cool: Cool the resin-peptide (100 mg) to 0°C.

  • Cocktail Prep: Mix TFA (1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL). Add to resin.

  • Activation: Slowly add TFMSA (0.1 mL) dropwise with vigorous stirring.

    • Safety: Exothermic reaction. Maintain 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 30 min.

  • Precipitation: Filter resin. Add filtrate dropwise into cold Diethyl Ether (-20°C).

  • Recovery: Centrifuge the precipitate (crude peptide).

Decision Matrix: When to Use

Use the following logic flow to determine if (4-benzylphenyl)methanol polymers are the correct choice for your project.

DecisionTree Start Select Polymer System AppType Application Type? Start->AppType SPPS Peptide Synthesis AppType->SPPS DrugDel Drug Delivery AppType->DrugDel Q_Acid Requires Acid Stability? SPPS->Q_Acid Q_Load Drug is Aromatic? DrugDel->Q_Load Wang Use Wang Resin (Standard Fmoc) Q_Acid->Wang No (Standard) BPM_Resin Use (4-Benzylphenyl) Resin Q_Acid->BPM_Resin Yes (Boc/Cyclization) PEG_PLA Use PEG-PLA (Standard) Q_Load->PEG_PLA No (Aliphatic Drug) BPM_Poly Use (4-Benzylphenyl) Initiated Polymer Q_Load->BPM_Poly Yes (Dox/Paclitaxel)

Figure 2: Selection Logic. Choose (4-benzylphenyl) variants when acid stability (synthesis) or aromatic stacking (delivery) is required.

References

  • Yelle, D. J., et al. (2025).[2] Delineating pMDI model reactions with loblolly pine via solution-state NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Recent advances in polymeric drug delivery systems: Role of hydrophobic modification. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Structure–activity relationships of hydrophobic small molecule inhibitors and linkers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (4-Benzylphenyl)methanol

Executive Summary & Chemical Profile Objective: This guide defines the safe handling and disposal protocols for (4-Benzylphenyl)methanol (Synonyms: p-Benzylbenzyl alcohol, 4-(Hydroxymethyl)diphenylmethane).[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling and disposal protocols for (4-Benzylphenyl)methanol (Synonyms: p-Benzylbenzyl alcohol, 4-(Hydroxymethyl)diphenylmethane).[1][2]

Unlike common solvents like benzyl alcohol, this compound is a high-molecular-weight derivative often encountered as a solid or viscous oil.[1][2] Improper disposal in drainage systems poses significant bioaccumulation risks due to its lipophilic nature.[1]

Chemical Identification
ParameterDetail
Chemical Name (4-Benzylphenyl)methanol
Structure Ph-CH₂-C₆H₄-CH₂OH
Physical State Solid (typically white/off-white crystalline) or Viscous Liquid (if supercooled)
Solubility Low in water; High in organic solvents (DCM, Methanol, DMSO)
Primary Hazards Skin/Eye Irritant (H315, H319), Potential Aquatic Toxicity

Hazard Assessment & Pre-Disposal

Core Directive: Treat this substance as a Non-Halogenated Organic Hazard . It is not listed on the EPA RCRA P-list or U-list, meaning it is classified as "Characteristic Waste" or general organic chemical waste.

The "Self-Validating" Safety Check

Before disposal, verify the state of the material to determine the correct waste stream.[1] Use this causality logic:

  • Is it Reactive? (No. Primary alcohols are stable under ambient conditions).[1]

    • Action: No quenching required.[1]

  • Is it Oxidizing? (No).

    • Action: Safe to combine with general organic solvents (acetone, methanol).

  • Is it Halogenated? (No, unless dissolved in DCM/Chloroform).

    • Action: Segregate based on the solvent it is dissolved in.[1]

Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Surplus Stock)

Do not dissolve solid waste just to pour it.[1] This increases waste volume and cost.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Transfer: Scoop the solid carefully to avoid generating dust. If dust is visible, dampen slightly with an inert solvent (e.g., ethanol) before scooping.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid"

    • Constituents: "(4-Benzylphenyl)methanol 99%"[2]

    • Hazard Checkbox: Irritant / Toxic.

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquor)

Most researchers encounter this chemical dissolved in reaction solvents.[1]

  • Segregation Logic:

    • If dissolved in Methanol/Ethanol/Ethyl Acetate: Dispose in Non-Halogenated Organic Waste.[1]

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste.

  • Concentration: If the product concentration is >10%, consider rotary evaporation to recover the solid (Scenario A) to reduce liquid waste volume, unless the residue is difficult to remove.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[2]
  • Bagging: Place contaminated items in a clear 4-mil polyethylene bag.

  • Secondary Containment: If the items are wet with solution, double-bag to prevent leakage.[1]

  • Disposal: Place in the "Dry Laboratory Waste" drum (often a fiber drum with a liner).

Decision Matrix (Workflow)

The following diagram illustrates the operational logic for disposing of (4-Benzylphenyl)methanol based on its physical state and solvent context.

DisposalWorkflow Start Waste Generation: (4-Benzylphenyl)methanol StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid DebrisPath Contaminated Debris (Gloves/Paper) StateCheck->DebrisPath Solid Items SolidWaste Solid Waste Container (Wide Mouth) SolidPath->SolidWaste Scoop/Transfer SolventCheck Check Solvent Type LiquidPath->SolventCheck DryWaste Dry Lab Waste Bin (Double Bagged) DebrisPath->DryWaste Bag & Seal NonHalo Non-Halogenated Solvent Waste SolventCheck->NonHalo MeOH, EtAc, Acetone Halo Halogenated Solvent Waste SolventCheck->Halo DCM, Chloroform

Caption: Operational logic flow for segregating (4-Benzylphenyl)methanol waste streams based on physical state and solvent composition.

Emergency Procedures

In the event of a spill, immediate containment is required to prevent environmental release.[1]

Spill TypeImmediate ActionCleanup Material
Dry Spill Do not sweep vigorously. Dampen with paper towels soaked in water/ethanol to prevent dust.[1][2][3]Scoop into a glass jar. Wipe area with soap and water.
Liquid Spill Contain. Surround with absorbent socks or pillows.[2][3]Use vermiculite or clay absorbent.[1][2][3] Shovel into a hazardous waste bucket.
Skin Contact Flush. Wash with non-abrasive soap and water for 15 minutes.[1][2][3]N/A

Regulatory Compliance & References

This protocol adheres to the guidelines set forth by the National Research Council and EPA RCRA standards for characteristic organic waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4] [1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] [1][2][3]

  • PubChem. (2024). Compound Summary: Benzyl Alcohol Derivatives. National Library of Medicine.[1] [1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard (HCS) / GHS.[1] [1][2][3]

Sources

Handling

Mastering the Safe Handling of (4-Benzylphenyl)methanol: A Guide for Laboratory Professionals

(4-Benzylphenyl)methanol, a solid aromatic alcohol, is a valuable reagent in various research and development applications. However, its powdered form and specific chemical properties necessitate a robust and well-unders...

Author: BenchChem Technical Support Team. Date: February 2026

(4-Benzylphenyl)methanol, a solid aromatic alcohol, is a valuable reagent in various research and development applications. However, its powdered form and specific chemical properties necessitate a robust and well-understood safety protocol to mitigate risks of exposure and ensure proper disposal. This guide moves beyond a simple checklist to provide a comprehensive operational framework, grounded in scientific principles and field-proven best practices.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling of (4-Benzylphenyl)methanol, a thorough risk assessment is paramount. This initial step informs every subsequent action, from the selection of personal protective equipment to the design of your experimental setup.

(4-Benzylphenyl)methanol is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure. As a fine powder, it can easily become airborne, increasing the risk of inhalation and contamination of the work area.[2]

The "Why": Understanding the Risks of Powdered Reagents

Powdered chemicals present a unique set of challenges compared to liquids. Their propensity to become airborne necessitates stringent controls to prevent inhalation, which can lead to respiratory irritation.[3] Furthermore, fine powders can settle on surfaces, leading to unintentional skin contact and cross-contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and must be based on a comprehensive risk assessment. The following table outlines the minimum required PPE for handling (4-Benzylphenyl)methanol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Powder Chemical splash goggles and a face shieldChemical-resistant gloves (Butyl rubber recommended)Fully buttoned lab coatNIOSH-approved respirator with a particulate filter (N95 or higher)
Preparing Solutions Chemical splash gogglesChemical-resistant gloves (Butyl rubber recommended)Fully buttoned lab coatNot generally required if performed in a certified chemical fume hood
Routine Handling of Solutions Safety glasses with side shieldsChemical-resistant gloves (Nitrile for incidental contact)Lab coatNot required
Cleaning Spills Chemical splash goggles and a face shieldChemical-resistant gloves (Butyl rubber recommended)Chemical-resistant apron over a lab coatNIOSH-approved respirator with a particulate filter (N95 or higher)
The "Why": Selecting the Right Gloves

While nitrile gloves are common in laboratories, they offer poor resistance to aromatic hydrocarbons.[4][5] Butyl rubber gloves are recommended for handling (4-Benzylphenyl)methanol, especially during prolonged contact, as they provide superior protection against this class of chemicals.[6][7] For incidental splash contact with dilute solutions, nitrile gloves may be acceptable, but they should be changed immediately upon contamination.[8]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances by isolating the hazard from the worker.

  • Chemical Fume Hood: All weighing and transfer operations of powdered (4-Benzylphenyl)methanol must be conducted in a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive dust particles.[3]

  • Designated Work Area: Establish a designated area for handling (4-Benzylphenyl)methanol to prevent cross-contamination of other laboratory spaces.[9][10]

Safe Handling and Operational Procedures

A systematic approach to handling (4-Benzylphenyl)methanol is essential to minimize risk. The following workflow provides a step-by-step guide from preparation to disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment GatherPPE 2. Assemble Required PPE RiskAssessment->GatherPPE PrepWorkspace 3. Prepare Designated Workspace in Fume Hood GatherPPE->PrepWorkspace Weighing 4. Weigh Powder (Tare Method) PrepWorkspace->Weighing Dissolving 5. Prepare Solution Weighing->Dissolving Experiment 6. Perform Experiment Dissolving->Experiment Decontaminate 7. Decontaminate Work Surfaces Experiment->Decontaminate WasteSegregation 8. Segregate Waste Decontaminate->WasteSegregation Disposal 9. Dispose of Waste (Following Guidelines) WasteSegregation->Disposal

Caption: A step-by-step workflow for the safe handling of (4-Benzylphenyl)methanol.

Detailed Protocol for Weighing (4-Benzylphenyl)methanol
  • Prepare the Workspace: Before bringing the chemical into the fume hood, ensure the work surface is clean and free of clutter.

  • Tare the Container: Place a labeled, sealable container on the balance and tare it.

  • Transfer in Fume Hood: Carefully transfer the desired amount of (4-Benzylphenyl)methanol powder into the tared container inside the fume hood. Use a spatula and avoid creating dust clouds.

  • Seal and Re-weigh: Securely close the container and re-weigh it to determine the exact amount transferred.

  • Clean Up: Immediately clean any minor spills within the fume hood using a damp paper towel, which should then be disposed of as solid hazardous waste.

Storage Requirements

Proper storage is crucial to maintain the integrity of (4-Benzylphenyl)methanol and prevent accidental release.

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Segregation: Store separately from strong acids and bases.

Spill and Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Minor Spill (Powder): In a fume hood, gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, place it in a sealed container, and dispose of it as hazardous waste. Decontaminate the area with soap and water.

  • Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing (4-Benzylphenyl)methanol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including excess reagent, contaminated weigh boats, and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions of (4-Benzylphenyl)methanol in a labeled, sealed, and chemically compatible waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[1][13] Do not pour any solutions down the drain.[13]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle (4-Benzylphenyl)methanol, ensuring the integrity of their work and the safety of themselves and their colleagues.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, Iowa State University. Retrieved from [Link]

  • A Beginner's Guide to Methanol: Uses, Hazards, & Safety Tips. (2020, July 28). Consolidated Chemical & Solvents. Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. OSU Chemistry. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • What first aid measures can be taken in case of methanol exposure? ERGSY. Retrieved from [Link]

  • How To Dispose Of Methanol. (2022, March 24). Sciencing. Retrieved from [Link]

  • The controls required for handling powder irritants. (2021, November 3). Occupli. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]

  • (4-(Benzyloxy)phenyl)methanol. PubChem, National Institutes of Health. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Retrieved from [Link]

  • BENZYL ALCOHOL. Occupational Safety and Health Administration. Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Which equipment to select for handling toxic materials and protecting operators?. Palamatic Process. Retrieved from [Link]

  • Guidelines for Safe Handling of Powders and Bulk Solids. AIChE. Retrieved from [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich Process Systems. Retrieved from [Link]

  • Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Mettler Toledo. Retrieved from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. Retrieved from [Link]

  • METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute. Retrieved from [Link]

  • Laboratory Waste Disposal Guide. Business Waste. Retrieved from [Link]

  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024, November 12). Emory University Environmental Health and Safety Office. Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. Retrieved from [Link]

  • Benzyl chloride. NIOSH Pocket Guide to Chemical Hazards, CDC. Retrieved from [Link]

  • Top Equipment Design Considerations for Handling Bulk Chemical Powders. Hapman. Retrieved from [Link]

  • The Dos and Don'ts of Weighing Dangerous Chemicals. (2023, March 16). Bitesize Bio. Retrieved from [Link]

  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU, Indiana University. Retrieved from [Link]

  • SKC OSHA / NIOSH Sampling Guide for Benzyl alcohol. SKC Inc. Retrieved from [Link]

  • Benzyl Alcohol Safety Data Sheet. GJ Chemical. Retrieved from [Link]

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